molecular formula C11H18ClN B139108 Mephentermine hydrochloride CAS No. 3978-34-5

Mephentermine hydrochloride

Katalognummer: B139108
CAS-Nummer: 3978-34-5
Molekulargewicht: 199.72 g/mol
InChI-Schlüssel: NRRWAHXGKZKRBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mephentermine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRWAHXGKZKRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192854
Record name Mephenteramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-34-5
Record name Mephenteramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mephenteramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPHENTERMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2NCN17P8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Mephentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mephentermine (B94010) hydrochloride, a sympathomimetic amine. The document details established synthetic routes with step-by-step experimental protocols and outlines analytical methods for the structural elucidation and purity assessment of the compound. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Synthesis of Mephentermine Hydrochloride

This compound can be synthesized through several routes. Two prominent methods are detailed below: a multi-step synthesis commencing with a Henry reaction and a synthetic pathway starting from phentermine.

Synthesis via Henry Reaction

This pathway involves the initial formation of a carbon-carbon bond between benzaldehyde (B42025) and 2-nitropropane (B154153), followed by a series of reduction, protection, alkylation, and deprotection steps.

Experimental Protocol:

Step 1: Synthesis of 2-methyl-2-nitro-1-phenylpropan-1-ol

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and 2-nitropropane (1.2 eq) in a suitable solvent such as ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a catalytic amount of a base, for example, sodium hydroxide (B78521) (0.1 eq), while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion, neutralize the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent like methanol.

  • Add a reducing agent, such as zinc dust (3.0 eq), in the presence of an acid, like sulfuric acid, portion-wise while keeping the reaction temperature below 40 °C.

  • Stir the mixture for 12 hours at room temperature.

  • Filter the reaction mixture and neutralize the filtrate with a base (e.g., NaOH).

  • Extract the product, 2-amino-2-methyl-1-phenylpropan-1-ol, with an organic solvent.

Step 3: Imine Formation and Alkylation

  • React the amino alcohol from Step 2 with benzaldehyde to form a Schiff base (imine).

  • This is followed by alkylation using an alkylating agent like methyl iodide to introduce the N-methyl group.

Step 4: Halogenation and Reduction

  • The resulting intermediate is then halogenated using a reagent such as thionyl chloride.

  • Finally, a Rosenmund reduction is performed to yield mephentermine.

Step 5: Hydrochloride Salt Formation

  • Dissolve the mephentermine free base in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent until precipitation is complete.

  • Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain this compound.

Synthesis_Henry_Reaction cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction cluster_2 Step 3 & 4: Functional Group Transformations cluster_3 Step 5: Salt Formation benzaldehyde Benzaldehyde intermediate1 2-methyl-2-nitro- 1-phenylpropan-1-ol benzaldehyde->intermediate1 Base catalyst nitropropane 2-Nitropropane nitropropane->intermediate1 intermediate2 2-amino-2-methyl- 1-phenylpropan-1-ol intermediate1->intermediate2 Reduction (e.g., Zn/H₂SO₄) mephentermine_base Mephentermine (free base) intermediate2->mephentermine_base Imine formation, Alkylation, Halogenation, Rosenmund Reduction mephentermine_hcl Mephentermine HCl mephentermine_base->mephentermine_hcl HCl

Caption: Synthesis of Mephentermine HCl via the Henry Reaction.

Synthesis from Phentermine

An alternative route involves the direct methylation of phentermine.

Experimental Protocol:

  • To a solution of phentermine (1.0 eq) in a suitable solvent like methanol, add benzaldehyde (1.1 eq).

  • Reflux the mixture to form the corresponding Schiff base.

  • After cooling, add a reducing agent, such as sodium borohydride, portion-wise.

  • Subsequently, perform N-methylation using a methylating agent like methyl iodide.

  • The reaction is then worked up to isolate the mephentermine free base.

  • The hydrochloride salt is formed as described in Step 5 of the Henry reaction route.

Synthesis_from_Phentermine phentermine Phentermine schiff_base Schiff Base Intermediate phentermine->schiff_base Benzaldehyde, Reflux mephentermine_base Mephentermine (free base) schiff_base->mephentermine_base 1. Reduction (e.g., NaBH₄) 2. N-methylation (e.g., CH₃I) mephentermine_hcl Mephentermine HCl mephentermine_base->mephentermine_hcl HCl

Caption: Synthesis of Mephentermine HCl from Phentermine.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

Experimental Protocol:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (in CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.20 - 7.40Multiplet5HPhenyl group
Methylene Protons2.75Singlet2H-CH₂-
N-Methyl Protons2.40Singlet3HN-CH₃
Gem-dimethyl Protons1.25Singlet6H-C(CH₃)₂
¹³C NMR (in CDCl₃) Chemical Shift (δ, ppm) Assignment
Aromatic C (quaternary)~138C1'
Aromatic C-H~130, ~128, ~126C2', C3', C4'
Quaternary Carbon~58-C(CH₃)₂
Methylene Carbon~50-CH₂-
N-Methyl Carbon~35N-CH₃
Gem-dimethyl Carbons~28-C(CH₃)₂

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Experimental Protocol:

  • Prepare a KBr pellet of the this compound sample or analyze it as a thin film.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Table 2: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3030C-H stretchAromatic
~2970C-H stretchAliphatic
~2400-2700N-H stretchAmmonium salt
~1600, ~1495, ~1450C=C stretchAromatic ring
~740, ~700C-H bendMonosubstituted benzene

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS).

  • Acquire the mass spectrum over an appropriate m/z range.

Table 3: Mass Spectrometry Data for Mephentermine

m/z Relative Intensity Proposed Fragment
163Moderate[M]⁺ (Molecular ion)
148High[M - CH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)
72Base Peak[C₄H₁₀N]⁺
Chromatographic Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Temperature: Ambient.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds.

Experimental Protocol:

  • Derivatization: Due to the polar nature of the amine, derivatization (e.g., with trifluoroacetic anhydride) is often required to improve volatility and chromatographic performance.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Analysis & Interpretation sample Synthesized Mephentermine HCl nmr NMR (¹H & ¹³C) sample->nmr ftir FTIR sample->ftir ms Mass Spectrometry sample->ms hplc HPLC sample->hplc gcms GC-MS sample->gcms structure Structural Elucidation nmr->structure ftir->structure ms->structure purity Purity Assessment hplc->purity gcms->purity

Caption: Workflow for the Characterization of Mephentermine HCl.

Conclusion

This guide has provided detailed methodologies for the synthesis of this compound via two distinct routes and a comprehensive suite of analytical techniques for its characterization. The presented protocols and data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, enabling the reliable synthesis and quality control of this important pharmaceutical compound.

References

Mephentermine Hydrochloride: An In-depth Technical Guide to In Vivo Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hydrochloride, a sympathomimetic amine, has been used clinically as a vasopressor to treat hypotension. Its structural similarity to amphetamines has also led to its misuse as a performance-enhancing substance. Understanding the in vivo pharmacokinetic profile of mephentermine is crucial for its therapeutic applications and for the interpretation of toxicological findings. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of mephentermine hydrochloride, based on available scientific literature.

Pharmacokinetic Profile

Mephentermine can be administered through various routes, including oral, intravenous (IV), intramuscular (IM), and inhalation.[1] The onset and duration of its effects are route-dependent.

Absorption

Mephentermine is well absorbed from the digestive tract following oral administration.[2] It can also be absorbed to a greater or lesser extent from the nasal mucosa when administered via inhalation.[2]

Distribution

Specific details regarding the volume of distribution and protein binding of mephentermine are not extensively reported in the available literature.

Metabolism

Mephentermine is primarily metabolized in the liver.[3] The main metabolic pathways are N-demethylation and p-hydroxylation.[3][4] The major metabolite is phentermine, which is pharmacologically active.[5] Other identified metabolites include p-hydroxymephentermine, N-hydroxymephentermine, and N-hydroxyphentermine.[4][6] In vitro studies using rat liver microsomes have indicated that N-demethylation and p-hydroxylation are mediated by both cytochrome P450 and FAD-monooxygenase systems.[4]

Excretion

The primary route of excretion for mephentermine and its metabolites is through the urine.[7][8] The excretion rate is influenced by urinary pH, with acidic urine promoting more rapid elimination.[7][8] Following oral administration in humans, approximately 57% to 83% of the administered dose is excreted in the urine within 54 hours.[9]

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for this compound are not widely available in the cited literature. The following tables summarize the available qualitative and semi-quantitative data.

Route of Administration Onset of Action Duration of Action Bioavailability
Intravenous (IV) Immediate[1]30 minutes[1]Not Reported
Intramuscular (IM) 5 to 15 minutes[1]4 hours[1]Not Reported
Oral Not ReportedNot ReportedNot Reported
Pharmacokinetic Parameter Value Species Route of Administration Reference
Biological Half-Life (t1/2) 9.9 ± 2.6 hoursHumanOral[9]
Biological Half-Life (t1/2) ~17-18 hoursNot SpecifiedNot Specified[3][10]
Urinary Excretion (54h) 57% - 83% of doseHumanOral[9]

Experimental Protocols

Detailed experimental protocols from early studies are not fully accessible. However, based on more recent analytical studies, the following methodologies are representative of the techniques used to study mephentermine pharmacokinetics.

In Vivo Study Design (Human Urinary Excretion)

A study by Delbeke and Debackere (1985) investigated the urinary excretion of mephentermine in human volunteers after oral administration. While the full detailed protocol is not available, the study involved the collection of urine samples over a period of several days and analysis for mephentermine and its major metabolite, phentermine. The study also investigated the influence of diuretics on excretion.[9]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Urine):

    • Alkalinize the urine sample.

    • Perform liquid-liquid extraction with an organic solvent (e.g., hexane).

    • Derivatize the extracted analytes with a reagent such as pentafluorobenzoyl chloride (PFB-Cl) or trifluoroacetic anhydride (B1165640) (TFAA) to improve volatility and chromatographic properties.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions (General):

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Injection Mode: Splitless injection is often preferred for trace analysis.

    • Oven Program: A temperature gradient is employed for optimal separation.

    • Mass Spectrometry: Electron Ionization (EI) at 70 eV is commonly used, with detection in either full scan or selected ion monitoring (SIM) mode for quantification.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A "dilute and shoot" LC-MS/MS method for the simultaneous determination of mephentermine and its metabolites in urine has been developed.

  • Sample Preparation (Urine):

    • Dilute the urine sample with the initial mobile phase.

    • Inject a small aliquot directly into the LC-MS/MS system.

  • LC-MS/MS Conditions (General):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is common, with detection using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Visualizations

Mephentermine Metabolic Pathway

Mephentermine_Metabolism Mephentermine Mephentermine Phentermine Phentermine Mephentermine->Phentermine N-demethylation p_Hydroxy_Mephentermine p-Hydroxymephentermine Mephentermine->p_Hydroxy_Mephentermine p-hydroxylation N_Hydroxy_Mephentermine N-Hydroxymephentermine Mephentermine->N_Hydroxy_Mephentermine N-hydroxylation p_Hydroxy_Phentermine p-Hydroxyphentermine Phentermine->p_Hydroxy_Phentermine p-hydroxylation N_Hydroxy_Phentermine N-Hydroxyphentermine Phentermine->N_Hydroxy_Phentermine N-hydroxylation p_Hydroxy_Mephentermine->p_Hydroxy_Phentermine N-demethylation N_Hydroxy_Mephentermine->N_Hydroxy_Phentermine N-demethylation

Caption: Primary metabolic pathways of mephentermine.

Experimental Workflow for Mephentermine Analysis in Urine

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Urine_Sample->Extraction Dilution Dilution (for LC-MS/MS) Urine_Sample->Dilution Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS_MS LC-MS/MS Analysis Dilution->LC_MS_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Caption: General experimental workflow for mephentermine analysis.

References

Mephentermine hydrochloride structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationship (SAR) of mephentermine (B94010) hydrochloride reveals a complex interplay between its chemical structure and its pharmacological effects as a sympathomimetic agent. This technical guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing its activity.

Introduction to Mephentermine

Mephentermine, chemically known as N,2-dimethyl-1-phenylpropan-2-amine, is a sympathomimetic amine with a mixed mechanism of action.[1] Structurally, it is an analog of methamphetamine and belongs to the class of amphetamines and their derivatives.[1][2] Its primary clinical use has been in the management of hypotension, particularly in the context of spinal anesthesia.[1][3][4]

The pharmacological effects of mephentermine are mediated through both direct and indirect actions on the adrenergic system. It acts as a selective agonist at α-1 adrenergic receptors and also indirectly stimulates both α- and β-adrenergic receptors by promoting the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[1][5][6][7] Additionally, it is thought to induce the release of dopamine.[5] This dual action results in increased cardiac output, as well as elevated systolic and diastolic blood pressure.[1][3][4]

Core Structure-Activity Relationships

The structure of mephentermine is central to its activity. Key structural features include a phenyl ring, a propyl side chain, and a terminal amine group. The relationship between these components and the drug's biological activity is detailed below.

Structural Feature Modification Effect on Activity Reference
Phenyl Ring Substitution on the ring (e.g., p-hydroxylation)p-Hydroxylation is a key metabolic step. The resulting metabolite, p-hydroxymephentermine, also undergoes N-demethylation. The precise adrenergic activity of this metabolite compared to the parent compound is not extensively detailed in the available literature.[8]
Propyl Side Chain α-Methyl groupThe presence of an α-methyl group is common in indirectly acting sympathomimetic amines. This feature is thought to increase resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action.
Amine Group N-methylationThe N-methyl group is a critical feature. Metabolism of mephentermine involves N-demethylation to its active metabolite, phentermine.[8] The central stimulant effects of mephentermine are noted to be less potent than those of amphetamine, which may be related to the N,α-dimethyl substitution pattern influencing blood-brain barrier penetration and receptor interaction.[9]

Signaling Pathways

Mephentermine's direct action as an α-1 adrenergic receptor agonist initiates a well-defined signaling cascade. The α-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq family of G-proteins.[7] Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the action of DAG in activating protein kinase C (PKC), leads to the physiological effects associated with α-1 adrenergic stimulation, such as smooth muscle contraction in blood vessels.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Mephentermine Mephentermine a1_AR α1-Adrenergic Receptor Mephentermine->a1_AR Binds to Gq Gq Protein a1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effect Physiological Effect (e.g., Vasoconstriction) Ca_release->Physiological_Effect PKC->Physiological_Effect

Mephentermine α1-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of the structure-activity relationship of mephentermine and its analogs relies on a variety of in vitro and in vivo assays. A fundamental component of this characterization is the receptor binding assay.

Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol provides a generalized methodology for determining the binding affinity (expressed as the inhibition constant, Ki) of mephentermine analogs for a specific adrenergic receptor subtype (e.g., α-1A).

1. Materials:

  • Cell Membranes: Membranes prepared from a stable cell line expressing the human adrenergic receptor of interest (e.g., HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Prazosin for α-1 receptors).

  • Test Compounds: Mephentermine hydrochloride and its analogs dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

  • Assay Setup: In a 96-well microplate, add in the following order:

    • Assay buffer.

    • Cell membranes (at a concentration determined by prior optimization).

    • Test compound at various concentrations.

    • Radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Determine Non-specific Binding: Measure radioactivity in the presence of a high concentration of a known, non-labeled antagonist.

  • Determine Specific Binding: Subtract non-specific binding from the total binding (measured in the absence of a competing ligand).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds serial_dilution Perform Serial Dilutions of Test Compounds prep_reagents->serial_dilution plate_setup Set up 96-well plate: Buffer + Membranes + Compound + Radioligand serial_dilution->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Terminate by Vacuum Filtration incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_processing Calculate Specific Binding quantification->data_processing curve_fitting Generate Competition Curve and Determine IC50 data_processing->curve_fitting ki_calculation Calculate Ki using Cheng-Prusoff Equation curve_fitting->ki_calculation SAR_conclusion Structure-Activity Relationship Analysis ki_calculation->SAR_conclusion Provides Data For

Workflow for a Competitive Radioligand Binding Assay

Metabolism and its Implications for SAR

The metabolism of mephentermine is a critical factor in its overall pharmacological profile and must be considered in any SAR study. The primary metabolic pathways are hepatic N-demethylation and p-hydroxylation.[3][8] The N-demethylation of mephentermine produces phentermine, another pharmacologically active sympathomimetic amine. This metabolic conversion means that the observed effects of mephentermine administration are a composite of the actions of both the parent drug and its active metabolite.

Further metabolism involves the p-hydroxylation of both mephentermine and phentermine.[8] The enzymes responsible for these transformations include the cytochrome P450 system and, for N-demethylation, the FAD-monooxygenase system.[8] Any structural modification to the mephentermine scaffold must be evaluated not only for its effect on receptor affinity and efficacy but also for its influence on these metabolic pathways, as changes in metabolic stability can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting analog.

Conclusion

The structure-activity relationship of this compound is defined by its classic phenethylamine (B48288) scaffold, which allows for both direct α-1 adrenergic agonism and indirect sympathomimetic effects through norepinephrine release. Key structural features, such as the N-methyl group and the α-methyl group on the propyl side chain, are crucial for its metabolic stability and interaction with adrenergic systems. While specific quantitative data on a broad range of analogs are scarce in public literature, the established principles of sympathomimetic amine SAR, combined with an understanding of its metabolic pathways, provide a solid framework for guiding the design and development of new molecules in this class. Future research focusing on the synthesis and pharmacological evaluation of novel mephentermine derivatives would be invaluable in further elucidating the nuanced relationships between structure and activity.[10][11]

References

Mephentermine Hydrochloride: A Technical Guide on Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the cardiovascular effects of mephentermine (B94010) hydrochloride. It synthesizes findings from preclinical and clinical research to offer a comprehensive resource on its mechanism of action, pharmacodynamics, and hemodynamic consequences. The information is presented through detailed explanations, structured data tables, experimental protocols, and visual diagrams to facilitate understanding and further research.

Executive Summary

Mephentermine hydrochloride is a sympathomimetic amine primarily used to manage hypotensive states, particularly those associated with spinal anesthesia.[1][2] Its cardiovascular effects are complex, stemming from a dual mechanism of action: direct agonism of alpha-adrenergic receptors and, more significantly, the indirect release of endogenous norepinephrine (B1679862).[2][3][4] This activity results in increased cardiac contractility, elevated systolic and diastolic blood pressures, and an overall rise in cardiac output.[1][3] The effect on heart rate is notably variable and depends on the prevailing vagal tone.[2] This guide details the quantitative effects of mephentermine on key hemodynamic parameters, outlines experimental methodologies used in its study, and visualizes its core signaling pathways.

Mechanism of Action

Mephentermine's cardiovascular influence is exerted through two primary pathways:

  • Indirect Sympathomimetic Action: The predominant mechanism is the stimulation of norepinephrine release from adrenergic nerve terminals.[5][6] This released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors, mediating the majority of the drug's cardiovascular effects.[5]

  • Direct Adrenergic Agonism: Mephentermine also acts as a direct agonist on alpha-adrenergic receptors.[2][3][4] This contributes to its vasoconstrictive properties.

The combined result is a potent pressor effect characterized by enhanced myocardial inotropy (force of contraction) and vasoconstriction, leading to an increase in blood pressure and cardiac output.[5][6]

Mephentermine_Mechanism cluster_Neuron Presynaptic Adrenergic Neuron cluster_Synapse Synaptic Cleft cluster_Effector Postsynaptic Effector Cell (e.g., Myocyte, Vascular Smooth Muscle) cluster_Effects Cardiovascular Effects Mephentermine_In Mephentermine NE_Vesicles Norepinephrine (NE) Vesicles Mephentermine_In->NE_Vesicles Induces Release Alpha_Receptor α-Adrenergic Receptor Mephentermine_In->Alpha_Receptor Direct Agonism (minor effect) NE_Released Released NE NE_Vesicles->NE_Released NE_Released->Alpha_Receptor Binds Beta_Receptor β-Adrenergic Receptor NE_Released->Beta_Receptor Binds Vasoconstriction Vasoconstriction (↑ SVR) Alpha_Receptor->Vasoconstriction Inotropy ↑ Myocardial Contractility Beta_Receptor->Inotropy HeartRate Variable Heart Rate Beta_Receptor->HeartRate BP_CO ↑ Blood Pressure ↑ Cardiac Output Vasoconstriction->BP_CO Inotropy->BP_CO HeartRate->BP_CO Cattle_Protocol cluster_crossover Randomized Crossover Design cluster_period1 Period 1 cluster_period2 Period 2 start Start: 10 Healthy Holstein Cattle anesthesia Anesthesia & Catheterization start->anesthesia induce_hypo Induce Hypotension (Isoflurane ↑) Target: MAP ↓ 20% from Baseline anesthesia->induce_hypo baseline2 Acquire Stable Hypotensive Baseline Data (BL2) induce_hypo->baseline2 group_A Group A (n=5) group_B Group B (n=5) treat_A1 Administer Mephentermine (1 ml/25 kg, IM) group_A->treat_A1 treat_A2 Administer Placebo (NaCl, IM) group_A->treat_A2 treat_B1 Administer Placebo (NaCl, IM) group_B->treat_B1 treat_B2 Administer Mephentermine (1 ml/25 kg, IM) group_B->treat_B2 washout 6-Day Washout Period treat_A1->washout treat_B1->washout monitor Post-Treatment Data Acquisition (Every 15 min for 90 min) treat_A2->monitor treat_B2->monitor analysis Analyze Hemodynamic Parameters monitor->analysis Human_Protocol cluster_phase1 Phase 1: Mephentermine Alone cluster_phase2 Phase 2: Vagal Blockade start Start: 5 Healthy Human Volunteers instrument Instrumentation (Ballistocardiograph, Dye-Dilution) start->instrument injection1 Inject Mephentermine (0.75 mg/kg IV) instrument->injection1 monitor1 Monitor Hemodynamics (90 minutes) injection1->monitor1 injection2 Inject Atropine (1-2 mg IV) monitor1->injection2 injection3 Repeat Mephentermine Injection (0.75 mg/kg IV) injection2->injection3 monitor2 Monitor Hemodynamic Response injection3->monitor2 analysis Analysis: Compare effects of Mephentermine pre- and post-atropine monitor2->analysis

References

Neurochemical Profile of Mephentermine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine, a synthetic sympathomimetic amine, exerts its pharmacological effects through a multifaceted interaction with monoaminergic systems. This technical guide provides an in-depth analysis of the neurochemical effects of Mephentermine hydrochloride, focusing on its mechanism of action, receptor and transporter interactions, and downstream signaling pathways. While direct quantitative data for Mephentermine is limited in publicly available literature, this guide synthesizes information from its primary active metabolite, phentermine, and structurally related compounds to provide a comprehensive overview for research and drug development.

Introduction

This compound is a stimulant that has been used clinically as a vasopressor to treat hypotension.[1][2] Structurally related to amphetamine and methamphetamine, its primary mechanism of action is the indirect stimulation of the sympathetic nervous system.[2][3] Mephentermine acts as a releasing agent of norepinephrine (B1679862) and dopamine (B1211576), and also exhibits direct agonist activity at adrenergic receptors.[2][3] This guide details its interactions with key components of neurochemical transmission, including adrenergic receptors, monoamine transporters, vesicular monoamine transporter 2 (VMAT2), and monoamine oxidase (MAO).

Mechanism of Action

Mephentermine's neurochemical effects are primarily mediated through two interconnected mechanisms:

  • Indirect Sympathomimetic Action: The principal mechanism is the release of endogenous catecholamines, primarily norepinephrine and dopamine, from presynaptic nerve terminals.[2] This action is characteristic of amphetamine-like stimulants.[4]

  • Direct Adrenergic Receptor Agonism: Mephentermine also directly stimulates α-adrenergic receptors.[1][3]

The combined effect of neurotransmitter release and direct receptor stimulation leads to its physiological effects, including increased heart rate, blood pressure, and central nervous system stimulation.

Interaction with Monoamine Transporters

Table 1: Inhibitory Constants (Ki) of Phentermine at Monoamine Transporters

TransporterKi (µM)Reference
Norepinephrine Transporter (NET)0.1[6]
Dopamine Transporter (DAT)~1[6]
Serotonin (B10506) Transporter (SERT)15[6]

This data pertains to phentermine, the active metabolite of mephentermine.

The interaction of Mephentermine with these transporters is thought to induce a conformational change, leading to the reverse transport or "efflux" of neurotransmitters from the presynaptic neuron into the synaptic cleft.[7]

Adrenergic Receptor Engagement

Mephentermine is described as an alpha-adrenergic receptor agonist.[1][3] This direct interaction contributes to its vasoconstrictive effects. The indirect release of norepinephrine further amplifies the stimulation of both α- and β-adrenergic receptors.[2]

Role of the Vesicular Monoamine Transporter 2 (VMAT2)

Amphetamine and related compounds are known to interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles for subsequent release.[4][8] These stimulants can disrupt the proton gradient of the vesicles and inhibit VMAT2 function, leading to an increase in cytosolic neurotransmitter concentrations.[8] This elevated cytosolic pool of neurotransmitters is then available for reverse transport by DAT, NET, and SERT. It is highly probable that Mephentermine, given its structural similarity to amphetamine, also interacts with VMAT2, contributing to its neurotransmitter-releasing properties. Some reports suggest that phentermine, at high doses, also interacts with VMAT2.[5]

Interaction with Monoamine Oxidase (MAO)

Phentermine has been shown to be a weak inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for the degradation of serotonin and norepinephrine.[9][10] This inhibition could potentially contribute to an increase in the synaptic concentration of these neurotransmitters.

Table 2: Inhibitory Constant (Ki) of Phentermine for MAO-A

EnzymeSubstrateTissue SourceKi (µM)Reference
MAO-ASerotoninRat Lung, Brain, Liver85-88[9]

This data pertains to phentermine, the active metabolite of mephentermine.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neurochemical effects of Mephentermine trigger downstream signaling cascades. The activation of adrenergic receptors initiates G-protein coupled signaling pathways. For instance, α1-adrenergic receptor activation leads to the stimulation of phospholipase C and subsequent intracellular calcium mobilization.

Mephentermine_Signaling_Pathway Mephentermine Mephentermine NET_DAT NET / DAT Mephentermine->NET_DAT Interacts with Adrenergic_Receptors Adrenergic Receptors (α and β) Mephentermine->Adrenergic_Receptors Directly stimulates (α) VMAT2 VMAT2 Mephentermine->VMAT2 Interacts with MAO_A MAO-A Mephentermine->MAO_A Inhibits (weakly, as phentermine) NE_DA_Release Norepinephrine (NE) & Dopamine (DA) Release NET_DAT->NE_DA_Release Induces reverse transport Synaptic_Concentration Increased Synaptic Concentrations of NE and DA NE_DA_Release->Synaptic_Concentration Postsynaptic_Effects Postsynaptic Receptor Activation & Downstream Signaling Adrenergic_Receptors->Postsynaptic_Effects Vesicular_Release Inhibition of Vesicular Neurotransmitter Uptake VMAT2->Vesicular_Release Leads to Vesicular_Release->Synaptic_Concentration Degradation_Inhibition Inhibition of NE & Serotonin Degradation MAO_A->Degradation_Inhibition Leads to Degradation_Inhibition->Synaptic_Concentration Synaptic_Concentration->Adrenergic_Receptors Activates

Caption: Proposed mechanism of Mephentermine's neurochemical action.

Experimental Workflows

The investigation of Mephentermine's neurochemical effects involves a variety of in vitro and in vivo techniques.

Experimental_Workflow cluster_binding Receptor & Transporter Binding Assays cluster_release Neurotransmitter Release Assays Tissue_Prep Tissue Homogenization or Cell Culture Membrane_Isolation Membrane Preparation Tissue_Prep->Membrane_Isolation Radioligand_Incubation Incubation with Radioligand & Mephentermine Membrane_Isolation->Radioligand_Incubation Filtration Separation of Bound & Free Ligand Radioligand_Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis_Binding Calculation of Ki / IC50 Quantification->Data_Analysis_Binding Synaptosome_Prep Synaptosome Preparation Preloading Preloading with Radiolabeled Neurotransmitter Synaptosome_Prep->Preloading Mephentermine_Incubation Incubation with Mephentermine Preloading->Mephentermine_Incubation Supernatant_Collection Collection of Supernatant Mephentermine_Incubation->Supernatant_Collection Radioactivity_Measurement Measurement of Released Radioactivity Supernatant_Collection->Radioactivity_Measurement Data_Analysis_Release Quantification of Release Radioactivity_Measurement->Data_Analysis_Release

Caption: Generalized workflows for binding and release assays.

Experimental Protocols

While specific protocols for Mephentermine are not detailed in the literature, the following are generalized methodologies for key experiments relevant to its neurochemical characterization.

Radioligand Binding Assay for Adrenergic Receptors and Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of Mephentermine for specific receptors and transporters.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., cortex for adrenergic receptors, striatum for DAT) or cells expressing the target receptor/transporter in ice-cold buffer.[11]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[11]

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors/transporters.[11]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[11]

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]mazindol for DAT) at a fixed concentration.[12]

    • Add varying concentrations of this compound to compete with the radioligand for binding sites.[13]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).[12]

    • Incubate the plate to allow binding to reach equilibrium.[11]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[11]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[11]

    • Measure the radioactivity retained on the filters using a scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of Mephentermine to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.[13]

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol measures the ability of Mephentermine to induce the release of neurotransmitters from nerve terminals.

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., striatum for dopamine release) in an iso-osmotic sucrose (B13894) buffer.[14][15]

    • Centrifuge the homogenate at low speed to remove larger cellular components.[14]

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.[14]

    • Further purify the synaptosomes using density gradient centrifugation (e.g., with Percoll or Ficoll).[15]

    • Resuspend the purified synaptosomes in a physiological buffer.[14]

  • Neurotransmitter Release Assay:

    • Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine) to allow for its uptake into the nerve terminals.[16]

    • Wash the synaptosomes to remove excess extracellular radiolabel.

    • Initiate the release experiment by adding varying concentrations of this compound.

    • At specific time points, terminate the release by rapidly separating the synaptosomes from the incubation medium (e.g., by filtration or centrifugation).[16]

    • Measure the radioactivity in the supernatant (representing released neurotransmitter) and in the synaptosomal pellet (representing retained neurotransmitter) using a scintillation counter.[16]

  • Data Analysis:

    • Express the amount of released neurotransmitter as a percentage of the total radioactivity taken up by the synaptosomes.

    • Plot the percentage of release against the concentration of Mephentermine to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal release).

Conclusion

This compound is a multifaceted sympathomimetic agent whose neurochemical effects are a composite of direct α-adrenergic agonism and indirect actions on monoaminergic systems. Its primary mechanism involves the release of norepinephrine and dopamine, likely through interactions with their respective transporters and VMAT2. Furthermore, its metabolite, phentermine, exhibits weak inhibitory activity at MAO-A. A comprehensive understanding of its quantitative interaction with these targets is crucial for predicting its therapeutic efficacy and potential side effects. The experimental protocols outlined in this guide provide a framework for the detailed characterization of Mephentermine and novel compounds with similar mechanisms of action. Further research is warranted to elucidate the precise binding affinities and functional potencies of Mephentermine at its various neurochemical targets.

References

Enantioselective Synthesis of Mephentermine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), an active sympathomimetic amine, possesses a chiral center, indicating the existence of two enantiomers. While often treated as a racemate, the potential for stereospecific bioactivity necessitates the development of enantioselective synthetic methods. This technical guide provides an in-depth overview of plausible core strategies for the enantioselective synthesis of mephentermine hydrochloride. Direct literature on the asymmetric synthesis of mephentermine is scarce; therefore, this document outlines three robust methodologies adapted from established protocols for structurally related chiral amines: Classical Chiral Resolution , Diastereoselective Synthesis using a Chiral Auxiliary , and a modern Chemoenzymatic Approach . Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to serve as a comprehensive resource for researchers in drug development and organic synthesis.

Introduction

Mephentermine, chemically known as N,α,α-trimethylphenethylamine, is a sympathomimetic agent used to maintain blood pressure in hypotensive states. Its molecular structure contains a quaternary stereocenter, making it a chiral molecule existing as (R)- and (S)-enantiomers. The differential pharmacological and toxicological profiles of enantiomers of other chiral drugs are well-documented, underscoring the importance of producing single-enantiomer active pharmaceutical ingredients (APIs).[1] This guide details viable and robust methods for the enantioselective synthesis of this compound.

Method 1: Classical Chiral Resolution of Racemic Mephentermine

Chiral resolution is a widely-used technique for separating enantiomers from a racemic mixture.[2] This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization.

Experimental Protocol
  • Preparation of Racemic Mephentermine Free Base: Synthesize racemic mephentermine via established non-stereoselective routes, such as the reaction of a benzyl (B1604629) Grignard reagent with N-methylisopropylideneamine.

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic mephentermine free base in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add one equivalent of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid, dissolved in the same solvent.

    • Stir the solution at room temperature to allow for the formation of diastereomeric salts.

  • Fractional Crystallization:

    • Induce crystallization by cooling the solution or by slow evaporation of the solvent.

    • The less soluble diastereomeric salt will precipitate out of the solution.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of the Enantiomerically Pure Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution with an aqueous base (e.g., 1 M NaOH) to a pH > 10 to liberate the free amine.

    • Extract the enantiomerically pure mephentermine free base with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Formation of the Hydrochloride Salt:

    • Dissolve the enantiomerically pure mephentermine free base in a suitable anhydrous solvent (e.g., diethyl ether).

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete.

    • Collect the enantiomerically pure this compound by filtration, wash with cold solvent, and dry under vacuum.

Data Presentation
ParameterExpected Value
Diastereomeric Excess (d.e.) of Salt> 98% (after recrystallization)
Enantiomeric Excess (e.e.) of Mephentermine HCl> 99%
Overall Yield (from racemate)35-45% (for one enantiomer)
Specific Rotation [α]To be determined experimentally

Workflow Diagram

Chiral_Resolution racemate Racemic Mephentermine diastereomers Diastereomeric Salts ((+)-Mephentermine-(+)-Tartrate & (-)-Mephentermine-(+)-Tartrate) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers crystallization->separation pure_salt Pure Diastereomeric Salt separation->pure_salt liberation Liberation of Free Base (Basification & Extraction) pure_salt->liberation pure_enantiomer Enantiomerically Pure Mephentermine liberation->pure_enantiomer hcl_formation HCl Salt Formation pure_enantiomer->hcl_formation final_product (R)- or (S)-Mephentermine HCl hcl_formation->final_product

Caption: Workflow for Chiral Resolution of Mephentermine.

Method 2: Asymmetric Synthesis using a Chiral Auxiliary

This strategy involves the use of a chiral auxiliary to control the stereochemical outcome of a key reaction step. The auxiliary is later removed to yield the desired enantiomerically enriched product. A plausible approach is adapted from the synthesis of other phenylisopropylamines.[3]

Experimental Protocol
  • Formation of Chiral Imine:

    • React phenylacetone (B166967) with a chiral amine auxiliary, such as (R)-(+)-α-methylbenzylamine, in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding chiral imine.

  • Diastereoselective Grignard Addition:

    • Treat the chiral imine with a methyl Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C). The chiral auxiliary will direct the addition of the methyl group to one face of the imine, leading to a diastereomeric excess of one of the resulting amines.

  • Removal of the Chiral Auxiliary:

    • The resulting N-(α-phenethyl)-mephentermine derivative is subjected to hydrogenolysis to cleave the chiral auxiliary. This is typically achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a protic solvent like ethanol.

  • Isolation and Salt Formation:

    • After removal of the catalyst by filtration, the enantiomerically enriched mephentermine free base is isolated.

    • The hydrochloride salt is then formed as described in section 2.1.5.

Data Presentation
ParameterExpected Value
Diastereomeric Excess (d.e.) after Grignard Addition> 95%
Enantiomeric Excess (e.e.) of Mephentermine HCl> 98%
Overall Yield (from phenylacetone)50-60%
Specific Rotation [α]To be determined experimentally

Synthetic Pathway Diagram

Chiral_Auxiliary_Synthesis phenylacetone Phenylacetone imine Chiral Imine phenylacetone->imine auxiliary (R)-(+)-α-Methylbenzylamine auxiliary->imine diastereomer Diastereomerically Enriched N-(α-phenethyl)-mephentermine imine->diastereomer grignard MeMgBr grignard->diastereomer hydrogenolysis Hydrogenolysis (H₂, Pd/C) diastereomer->hydrogenolysis enantiomer Enantiomerically Enriched Mephentermine hydrogenolysis->enantiomer hcl_formation HCl Salt Formation enantiomer->hcl_formation final_product (S)-Mephentermine HCl hcl_formation->final_product

Caption: Asymmetric Synthesis via a Chiral Auxiliary.

Method 3: Chemoenzymatic Synthesis

A modern and highly selective approach involves the combination of chemical and enzymatic transformations. This proposed route utilizes a Wacker-Tsuji oxidation followed by a stereoselective biotransamination.[4]

Experimental Protocol
  • Wacker-Tsuji Oxidation:

    • Oxidize a suitable allylbenzene (B44316) precursor, 2-methyl-3-phenylprop-1-ene, to the corresponding ketone, phenylacetone. This can be achieved using a palladium(II) catalyst in the presence of a co-oxidant like copper(II) chloride and oxygen.

  • Enzymatic Reductive Amination:

    • In a buffered aqueous solution, react the resulting phenylacetone with an amine donor (e.g., isopropylamine) in the presence of an amine transaminase (ATA) enzyme.

    • The choice of ATA is crucial for the stereochemical outcome. A (R)-selective ATA will yield (R)-phentermine, while a (S)-selective ATA will produce (S)-phentermine. This step would need to be adapted for the synthesis of mephentermine, potentially through a subsequent N-methylation or by using an engineered enzyme capable of directly incorporating the N-methyl group.

  • N-Methylation (if necessary):

    • If the enzymatic step yields phentermine, a subsequent N-methylation step (e.g., using formaldehyde (B43269) and formic acid via the Eschweiler-Clarke reaction) would be required to obtain mephentermine.

  • Isolation and Salt Formation:

    • The product is extracted from the aqueous reaction mixture, purified, and converted to the hydrochloride salt as previously described.

Data Presentation
ParameterExpected Value
Conversion of Phenylacetone> 95%
Enantiomeric Excess (e.e.) of Product> 99%
Overall Yield60-75%
Specific Rotation [α]To be determined experimentally

Logical Relationship Diagram

Chemoenzymatic_Synthesis start 2-Methyl-3-phenylprop-1-ene wacker Wacker-Tsuji Oxidation (Pd(II), Cu(II), O₂) start->wacker ketone Phenylacetone wacker->ketone biotransamination Stereoselective Biotransamination ketone->biotransamination enzyme Amine Transaminase (ATA) + Amine Donor enzyme->biotransamination chiral_amine Enantiopure Phentermine biotransamination->chiral_amine methylation N-Methylation chiral_amine->methylation enantiomer Enantiopure Mephentermine methylation->enantiomer hcl_formation HCl Salt Formation enantiomer->hcl_formation final_product (R)- or (S)-Mephentermine HCl hcl_formation->final_product

Caption: Chemoenzymatic Route to Mephentermine HCl.

Conclusion

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Mephentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Mephentermine Hydrochloride in pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Mephentermine is a sympathomimetic amine, structurally related to amphetamine and methamphetamine, and is used to maintain blood pressure in hypotensive states.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Mephentermine in pharmaceutical dosage forms. This application note describes a validated RP-HPLC method for the determination of this compound. The method is simple, precise, and accurate, making it suitable for routine analysis.

Principle

The chromatographic separation is achieved on a C18 stationary phase. This compound is quantified using a UV detector. The method relies on the principle of reverse-phase chromatography, where the separation is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase and the polar mobile phase.[3]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: Chromatographic Conditions

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724), Water, and Phosphoric Acid.[4][5] A common starting ratio is a mixture of an organic solvent like acetonitrile or methanol (B129727) with water or a buffer. For example, a mixture of Methanol, Acetonitrile, and Water (40:40:20 v/v/v) can be used.[3]
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 263 nm[3][6]
Injection Volume 20 µL
Run Time Approximately 10 minutes
Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (AR Grade)

  • Water (HPLC Grade/Milli-Q or equivalent)

  • Sample containing this compound

Preparation of Solutions

3.3.1. Mobile Phase Preparation

Prepare a filtered and degassed mixture of the chosen mobile phase components. For example, a mixture of 400 mL of Methanol, 400 mL of Acetonitrile, and 200 mL of Water.[3]

3.3.2. Standard Solution Preparation

Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

3.3.3. Sample Solution Preparation

Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to a specific amount of this compound into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[7] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Result
Specificity No interference from excipients or degradation products at the retention time of Mephentermine.The method is specific.
Linearity (r²) ≥ 0.9990.9995
Range e.g., 50 - 150 µg/mL.[3]50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%)< 1.0%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.The method is robust.

Data Presentation

Table 3: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 2000> 3000
Relative Standard Deviation (%RSD) of Peak Areas ≤ 2.0% (for n=6 injections)< 1.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC_Injection HPLC Injection MobilePhase->HPLC_Injection StandardSol Standard Solution Preparation SystemSuitability System Suitability Test StandardSol->SystemSuitability SampleSol Sample Solution Preparation SampleSol->HPLC_Injection SystemSuitability->HPLC_Injection If Pass DataAcquisition Data Acquisition HPLC_Injection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability includes IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision includes

Caption: Logical relationship of parameters for HPLC method validation.

References

Application Note and Protocol: Quantitative Analysis of Mephentermine Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mephentermine (B94010) is a cardiac stimulant and vasopressor that belongs to the amphetamine class of drugs. It is clinically used to treat hypotension. The accurate quantification of Mephentermine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note provides a detailed protocol for the sensitive and selective quantification of Mephentermine using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method described is based on established principles and data from various studies, ensuring robustness and reliability.

Experimental Protocols

1. Materials and Reagents

  • Mephentermine hydrochloride reference standard

  • Internal Standard (IS): Phentermine-d5 or a structurally similar compound with stable isotope labels.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Human plasma/urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Sample Preparation

A critical step for accurate quantification is the efficient extraction of Mephentermine from the biological matrix. Two common methods are presented below.

2.1. Liquid-Liquid Extraction (LLE) for Plasma/Blood Samples [1][2][3]

  • To 500 µL of plasma/blood sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution.

  • Add 2 mL of a saturated trisodium (B8492382) phosphate (B84403) buffer and vortex for 30 seconds.[1]

  • Add 6 mL of 1-chlorobutane, cap the tube, and rotate for 15 minutes.[1]

  • Centrifuge at 2500 rpm for 15 minutes to separate the layers.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[1]

2.2. Dilute-and-Shoot for Urine Samples [4][5][6]

  • This method is simpler and suitable for urine matrices where the analyte concentration is expected to be higher.

  • To 50 µL of urine sample, add 950 µL of the initial mobile phase.

  • Add the internal standard.

  • Vortex mix and inject a small aliquot (e.g., 5 µL) directly into the LC-MS/MS system.[4][5][6]

3. LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm) is commonly used.[4][5][6]

  • Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate.[1][4]

  • Mobile Phase B: Acetonitrile or methanol.[4]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-15 µL.[4]

  • Gradient Elution: A gradient elution is often employed to ensure good separation from endogenous matrix components. A typical gradient would start with a low percentage of organic phase, which is then increased over a few minutes.

3.2. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for Mephentermine and a suitable internal standard need to be optimized. Based on the structure of Mephentermine, a potential precursor ion would be its protonated molecule [M+H]+.

Data Presentation

The quantitative performance of the LC-MS/MS method for Mephentermine is summarized in the table below, based on data from published literature.

ParameterMephenterminePhentermineReference
Linearity Range 50 - 15000 ng/mL (in urine)50 - 15000 ng/mL (in urine)[4][5][6]
Limit of Quantification (LOQ) 1.0 ng/mL (in urine)3.5 ng/mL (in urine)[4][5][6]
Intra-day Precision (%CV) < 8.9%< 8.9%[4][5]
Inter-day Precision (%CV) < 8.9%< 8.9%[4][5]
Intra-day Accuracy (%) -6.2% to 11.2%-6.2% to 11.2%[4][5]
Inter-day Accuracy (%) -6.2% to 11.2%-6.2% to 11.2%[4][5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma or Urine) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE or Dilute-and-Shoot) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution (for LLE) Extraction->Evaporation If LLE LC_Separation LC Separation (C18 Column) Extraction->LC_Separation If Dilute-and-Shoot Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Experimental workflow for LC-MS/MS quantification of Mephentermine.

method_validation cluster_parameters Key Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ Stability Stability Validation->Stability Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Extraction Recovery Validation->Recovery Linearity->LOQ Accuracy->Precision

Caption: Logical relationships of method validation parameters.

References

Application Notes and Protocols for the Assay of Mephentermine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) is a sympathomimetic amine that has been used as a vasopressor to treat hypotension.[1] Due to its stimulant properties, it is also a substance of interest in forensic and anti-doping contexts.[2] Accurate and reliable quantification of mephentermine and its major metabolites, such as phentermine and N-hydroxymephentermine, in biological matrices like urine and plasma is crucial for both clinical and forensic toxicology, as well as for pharmacokinetic studies.[3][4] Mephentermine is metabolized in the liver, primarily through N-demethylation to phentermine, and is excreted along with its metabolites in the urine.[5][6]

This document provides detailed protocols for the analysis of mephentermine in biological samples using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis

The determination of mephentermine in biological samples typically involves three key stages:

  • Sample Preparation: The initial step is to isolate the analyte(s) from the complex biological matrix (e.g., urine, plasma). This is essential to remove interfering substances and concentrate the analyte. Common techniques include "dilute and shoot," liquid-liquid extraction (LLE), and protein precipitation.[7][8][9]

  • Chromatographic Separation: The prepared sample is then injected into a chromatographic system (GC or LC) to separate mephentermine and its metabolites from other components.

  • Detection and Quantification: Following separation, the analytes are detected and quantified using a mass spectrometer. The high selectivity and sensitivity of MS, particularly in tandem MS (MS/MS) mode, allow for accurate measurement of low concentrations of the target compounds.

Signaling Pathway of Mephentermine

Mephentermine acts as an indirect sympathomimetic agent. Its primary mechanism of action involves the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals. This increase in norepinephrine in the synaptic cleft leads to the stimulation of adrenergic receptors, resulting in its physiological effects.

Mephentermine_Signaling_Pathway Mephentermine Mephentermine Presynaptic_Neuron Presynaptic Adrenergic Neuron Mephentermine->Presynaptic_Neuron Enters NE_Release Increased NE Release Mephentermine->NE_Release Induces NE_Vesicles Norepinephrine (NE) Vesicles NE_Vesicles->NE_Release From Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Into Adrenergic_Receptors Adrenergic Receptors (α and β) Synaptic_Cleft->Adrenergic_Receptors NE binds to Physiological_Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Adrenergic_Receptors->Physiological_Response Activates

Caption: Mechanism of action of Mephentermine.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of mephentermine and related compounds in biological samples.

Method Analyte(s) Matrix Sample Preparation Linearity Range (ng/mL) Limit of Quantification (LOQ) (ng/mL) Accuracy (%) Precision (%RSD) Reference
LC-MS/MSMephentermine, Phentermine, N-hydroxyphentermineUrineDilute and ShootMPT: 50-15000, PT: 50-15000, NHOPT: 5-750MPT: 1.0, PT: 3.5, NHOPT: 1.5-6.2 to 11.2< 8.9[7]
GC-MSMephentermine, PhentermineUrineLiquid-Liquid Extraction with Derivatization25-5000MPT: 23-94Not specified< 5[8]
GC-MSMephentermine, PhentermineUrineLiquid-Liquid ExtractionNot specifiedMPT: 5.0, PT: 8.382-115Not specified[6]
LC-MS/MSPhentermineWhole BloodLiquid-Liquid Extraction0.01-2.0 mg/L0.01 mg/L93-105< 13[2]
LC-MS/MSPhenterminePlasmaProtein Precipitation1-800Not specified< 15< 15[10][11]

MPT: Mephentermine, PT: Phentermine, NHOPT: N-hydroxyphentermine

Experimental Protocols

Protocol 1: "Dilute and Shoot" LC-MS/MS for Mephentermine in Urine

This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.[7]

5.1.1. Materials and Reagents

  • Urine sample

  • Mephentermine, Phentermine, and N-hydroxyphentermine standards

  • Deuterated internal standards (e.g., phentermine-d5)

  • Methanol

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes

5.1.2. Sample Preparation

  • Thaw urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at high speed (e.g., 50,000 x g) for approximately 3 minutes to remove particulate matter.[10]

  • Transfer an aliquot of the supernatant to a clean microcentrifuge tube.

  • Dilute the urine supernatant with a solution containing the internal standard (e.g., 1 part urine to 4 parts internal standard solution in methanol).

  • Vortex the mixture.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

5.1.3. Instrumental Analysis (LC-MS/MS)

  • LC System: High-Performance Liquid Chromatography system

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A gradient elution is typically used to separate the analytes.[7]

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Dilute_and_Shoot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifuge (50,000 x g, 3 min) Urine->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Internal Standard Supernatant->Dilute Vortex Vortex Dilute->Vortex Vial Transfer to Autosampler Vial Vortex->Vial LCMS LC-MS/MS Analysis (C18 Column, MRM) Vial->LCMS Data Data Processing and Quantification LCMS->Data

Caption: "Dilute and Shoot" workflow for urine analysis.

Protocol 2: GC-MS Analysis of Mephentermine in Urine with LLE and Derivatization

This method offers high sensitivity and specificity, often considered a gold standard for confirmation.

5.2.1. Materials and Reagents

  • Urine sample (4 mL)

  • Internal standard (e.g., phenoxazine, 20 µg/mL)

  • Sodium bicarbonate/potassium carbonate buffer (pH 9-9.5)

  • Tert-butyl methyl ether (or hexane)

  • Derivatizing agent (e.g., pentafluorobenzoyl chloride (PFB-Cl) or N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA))[1][8]

  • Nitrogen gas supply

  • GC-MS system

5.2.2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Pipette 4 mL of urine into a glass tube.

  • Add 50 µL of the internal standard solution.

  • Adjust the pH of the sample to 9-9.5 using the carbonate buffer to ensure mephentermine is in its free base form.

  • Add 3 mL of tert-butyl methyl ether, cap the tube, and vortex for an extended period (e.g., 10 minutes) to extract the analytes into the organic layer.

  • Centrifuge at approximately 2000 rpm for 10 minutes to separate the layers.[6]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in the derivatizing agent and a suitable solvent, then heat as required by the specific agent to form the derivative.

  • The derivatized sample is then ready for GC-MS injection.

5.2.3. Instrumental Analysis (GC-MS)

  • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection mode.

  • Temperature Program: An oven temperature program is used to achieve chromatographic separation (e.g., initial temp 90°C, ramp to 300°C).[6]

  • Mass Spectrometer: Mass spectrometer operating in electron impact (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized analyte and the internal standard.

LLE_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample + IS pH_Adjust Adjust pH to 9-9.5 Urine->pH_Adjust LLE Liquid-Liquid Extraction (tert-butyl methyl ether) pH_Adjust->LLE Separate Centrifuge to Separate Layers LLE->Separate Organic_Layer Collect Organic Layer Separate->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Derivatize Derivatization (e.g., with PFB-Cl) Evaporate->Derivatize GCMS GC-MS Analysis (EI, SIM mode) Derivatize->GCMS Data Data Processing and Quantification GCMS->Data

Caption: LLE with derivatization workflow for GC-MS analysis.

Protocol 3: Protein Precipitation for Mephentermine in Plasma/Serum

This is a common method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.

5.3.1. Materials and Reagents

  • Plasma or serum sample (100 µL)

  • Internal standard solution

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes or 96-well plates

5.3.2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample is common) to precipitate the proteins.[4][12]

  • Vortex the mixture vigorously for approximately 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well.

  • The supernatant can be injected directly into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Protein_Precipitation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Sample + IS Add_ACN Add Acetonitrile (3-4 volumes) Plasma->Add_ACN Vortex Vortex Vigorously Add_ACN->Vortex Centrifuge Centrifuge (High Speed) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Protein precipitation workflow for plasma/serum analysis.

Conclusion

The choice of analytical method for mephentermine hydrochloride depends on the specific requirements of the study. The "dilute and shoot" LC-MS/MS method is ideal for rapid screening of urine samples. For higher sensitivity and confirmatory analysis, GC-MS with liquid-liquid extraction and derivatization is a robust option. Protein precipitation followed by LC-MS/MS is a widely used and effective technique for the analysis of mephentermine in plasma or serum. All methods should be fully validated to ensure accuracy, precision, and reliability of the results.

References

Application Notes and Protocols for Mephentermine Hydrochloride Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010), a sympathomimetic amine, primarily functions as an indirect-acting adrenergic agonist. Its principal mechanism involves the release of endogenous norepinephrine (B1679862) from presynaptic terminals, leading to vasoconstriction and increased cardiac output. It is structurally similar to methamphetamine and sees use in clinical settings to manage hypotension. In research, rat models are crucial for elucidating the physiological and pharmacological effects of mephentermine, including its cardiovascular, metabolic, and neurochemical impacts. These application notes provide a comprehensive overview of protocols for the administration of mephentermine hydrochloride in rat models, alongside data presentation and visualization of its metabolic pathways.

Data Presentation

Table 1: Metabolic Profile of Mephentermine in Male Wistar Rats
MetaboliteSite of FormationEnzymatic System
Phentermine (Ph)Liver MicrosomesCytochrome P450, FAD-monooxygenase
p-Hydroxymephentermine (p-hydroxy-MP)Liver MicrosomesCytochrome P450
p-Hydroxyphentermine (p-hydroxy-Ph)Liver MicrosomesCytochrome P450
N-Hydroxymephentermine (N-hydroxy-MP)Liver MicrosomesNot specified
N-Hydroxyphentermine (N-hydroxy-Ph)Liver MicrosomesNot specified

This table summarizes the primary metabolites of mephentermine identified in studies using male Wistar rat liver preparations. The metabolism primarily involves N-demethylation and p-hydroxylation.[1][2][3]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters
ParameterRoute of AdministrationOnset of ActionDuration of ActionPrimary Effects
MephentermineIntravenous (IV)Immediate~30 minutesIncreased systolic and diastolic blood pressure, increased cardiac output.[4][5]
MephentermineIntramuscular (IM)5-15 minutes~4 hoursIncreased systolic and diastolic blood pressure, increased cardiac output.[5]

This table outlines the general pharmacokinetic and pharmacodynamic properties of mephentermine. Note that specific quantitative data for rat models is limited in the public domain, and these values are largely extrapolated from general pharmacological knowledge.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Objective: To prepare a sterile solution of this compound for parenteral administration in rats.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution (NaCl)

  • Sterile vials

  • Syringes and needles (appropriate gauge for the route of administration)

  • Vortex mixer

  • pH meter (optional)

  • Sterile filter (0.22 µm)

Procedure:

  • Aseptic Technique: Perform all procedures in a laminar flow hood or a designated clean area to maintain sterility.

  • Calculation: Calculate the required amount of this compound powder based on the desired final concentration and volume. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.

  • Dissolution: Add the weighed this compound powder to a sterile vial. Using a sterile syringe, add the calculated volume of sterile 0.9% saline.

  • Mixing: Vortex the vial until the powder is completely dissolved.

  • pH Adjustment (Optional): If necessary, check the pH of the solution and adjust to a physiologically compatible range (typically pH 6.0-7.5) using sterile solutions of HCl or NaOH.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • Labeling and Storage: Label the vial with the drug name, concentration, preparation date, and store at 4°C, protected from light. Discard any unused solution after the recommended period as determined by stability studies, or within 24 hours if no stability data is available.

Protocol 2: Intravenous (IV) Administration of this compound in Rats

Objective: To administer this compound directly into the systemic circulation for rapid onset of action.

Materials:

  • Prepared this compound solution

  • Rat restraint device

  • Heat lamp or warming pad

  • 27-30 gauge needles attached to a 1 mL syringe

  • 70% ethanol (B145695) or isopropanol

Procedure:

  • Animal Preparation: Acclimate the rat to handling and the restraint device prior to the experiment to minimize stress.

  • Restraint: Place the rat in a suitable restraint device, ensuring it is secure but not overly constricted.

  • Vein Dilation: Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.

  • Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.

  • Injection: Identify one of the lateral tail veins. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful cannulation is often indicated by a small flash of blood in the hub of the needle.

  • Administration: Slowly inject the calculated volume of the mephentermine solution. Monitor the animal for any signs of distress.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the rat to its cage and monitor its recovery.

Protocol 3: Intraperitoneal (IP) Administration of this compound in Rats

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • Prepared this compound solution

  • 23-25 gauge needles attached to a 1 mL syringe

  • 70% ethanol or isopropanol

Procedure:

  • Animal Handling: Gently restrain the rat by securing its head and upper body with one hand, allowing the abdomen to be exposed.

  • Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Site Preparation: Swab the injection site with 70% ethanol.

  • Injection: Tilt the rat's head downwards at a slight angle. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.

  • Administration: Inject the calculated volume of the mephentermine solution smoothly.

  • Post-Injection Care: Withdraw the needle and return the rat to its cage. Monitor the animal for any adverse reactions.

Visualization of Metabolic Pathways

Mephentermine_Metabolism cluster_rat_liver Rat Liver Metabolism MP Mephentermine Ph Phentermine MP->Ph N-demethylation (CYP, FMO) p_hydroxy_MP p-Hydroxymephentermine MP->p_hydroxy_MP p-hydroxylation (CYP) N_hydroxy_MP N-Hydroxymephentermine MP->N_hydroxy_MP N-hydroxylation p_hydroxy_Ph p-Hydroxyphentermine Ph->p_hydroxy_Ph p-hydroxylation p_hydroxy_MP->p_hydroxy_Ph N-demethylation N_hydroxy_Ph N-Hydroxyphentermine N_hydroxy_MP->N_hydroxy_Ph N-demethylation Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis prep_solution Prepare Mephentermine Hydrochloride Solution animal_prep Rat Acclimation & Restraint prep_solution->animal_prep admin_route Select Route (IV or IP) animal_prep->admin_route iv_admin Intravenous (IV) Injection admin_route->iv_admin Rapid Onset ip_admin Intraperitoneal (IP) Injection admin_route->ip_admin Sustained Effect cardio_monitor Cardiovascular Monitoring (BP, HR) iv_admin->cardio_monitor neuro_sample Neurochemical Sampling (Microdialysis) iv_admin->neuro_sample behavioral_obs Behavioral Observation iv_admin->behavioral_obs ip_admin->cardio_monitor ip_admin->neuro_sample ip_admin->behavioral_obs data_analysis Statistical Analysis of Collected Data cardio_monitor->data_analysis neuro_sample->data_analysis behavioral_obs->data_analysis

References

In Vitro Models for Advancing the Study of Mephentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hydrochloride is a sympathomimetic amine with a dual mechanism of action, functioning as both a direct agonist of alpha-1 adrenergic receptors and an indirect agent that promotes the release of endogenous norepinephrine (B1679862).[1][2] Historically used for the management of hypotension, its complex pharmacology continues to be of interest for further investigation.[1][2] In vitro models are indispensable tools for elucidating the metabolic fate, mechanism of action, and potential toxicity of compounds like mephentermine hydrochloride. These models offer a controlled environment to dissect molecular interactions and cellular responses, providing critical data for drug development and safety assessment.

This document provides detailed application notes and protocols for studying this compound using established in vitro systems. The focus is on three key areas: metabolism in liver microsomes, mechanism of action via alpha-1 adrenergic receptor activation and norepinephrine release, and cytotoxicity assessment.

I. In Vitro Metabolism of this compound

The liver is the primary site of mephentermine metabolism, which mainly occurs through N-demethylation and p-hydroxylation, catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems.[3][4] In vitro studies using liver microsomes are a standard method to investigate these metabolic pathways and identify the resulting metabolites.[3][4]

Key Metabolites

The primary metabolites of mephentermine identified through in vitro studies include:

  • Phentermine[3][5]

  • N-Hydroxymephentermine[3][5]

  • p-Hydroxymephentermine[5]

  • N-Hydroxyphentermine[3][5]

Quantitative Data: Relative Rates of Metabolite Formation

The following table summarizes the relative rates of mephentermine metabolite formation in rat liver microsomes, providing a comparative overview of the primary metabolic pathways.

Metabolite FormedRelative Rate of Formation (nmol/mg protein/min)Reference
Phentermine (from Mephentermine)~0.2[3]
p-Hydroxymephentermine (from Mephentermine)~0.2[3]
N-Hydroxyphentermine (from N-Hydroxymephentermine)~2.0[3]
p-Hydroxyphentermine (from p-Hydroxymephentermine)Slowest Rate[3]
Experimental Protocol: In Vitro Metabolism in Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using liver microsomes.

Materials:

  • This compound

  • Liver microsomes (e.g., rat, rabbit, or human)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+) or NADPH

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching the reaction)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Analytical standards for mephentermine and its potential metabolites

  • LC-MS/MS or GC-MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), liver microsomes (typically 0.5-1.0 mg/mL protein concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of mephentermine and its metabolites using a validated LC-MS/MS or GC-MS method.

  • Data Analysis: Quantify the concentration of the parent drug and its metabolites at each time point. Calculate the rate of disappearance of mephentermine and the rate of formation of each metabolite.

G Experimental Workflow: In Vitro Metabolism of Mephentermine cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, Microsomes, NADPH System) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_drug Add Mephentermine HCl pre_incubate->add_drug incubate Incubate at 37°C (Time Course) add_drug->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS or GC-MS) centrifuge->analyze data_analysis Quantify and Calculate Rates analyze->data_analysis

Workflow for in vitro metabolism study.

II. Mechanism of Action of this compound

This compound exerts its pharmacological effects through two primary mechanisms: direct agonism of alpha-1 adrenergic receptors and indirect sympathomimetic action by inducing the release of norepinephrine from nerve terminals.[1][2] In vitro cell-based assays are crucial for characterizing these activities.

A. Alpha-1 Adrenergic Receptor Activation

Activation of alpha-1 adrenergic receptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[1] This can be measured using cell lines stably expressing the human alpha-1A adrenergic receptor, such as CHO-K1 cells.[6][7]

G Signaling Pathway: Mephentermine at Alpha-1 Adrenergic Receptor mephentermine Mephentermine HCl alpha1_receptor Alpha-1 Adrenergic Receptor mephentermine->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

Mephentermine's alpha-1 adrenergic signaling.

This protocol describes how to measure the activation of alpha-1 adrenergic receptors by this compound by quantifying changes in intracellular calcium.

Materials:

  • CHO-K1 cells stably expressing the human alpha-1A adrenergic receptor[6]

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)[8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Positive control (e.g., phenylephrine)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with calcium measurement capabilities

Procedure:

  • Cell Culture: Culture the CHO-K1 alpha-1A cells in F-12K medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[8]

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in HBSS) and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: After incubation, gently wash the cells with HBSS to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control (phenylephrine) in HBSS.

  • Measurement of Calcium Flux: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence, then add the different concentrations of this compound or phenylephrine (B352888) to the wells. Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the dose-response curve and calculate the EC50 value for this compound.

B. Norepinephrine Releasing Activity

Mephentermine's indirect sympathomimetic effect is due to its ability to evoke the release of norepinephrine from neuronal cells.[1] The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a well-established model for studying the synthesis, storage, and release of catecholamines, including norepinephrine.[9][10][11]

This protocol details a method to quantify the release of norepinephrine from PC12 cells following exposure to this compound.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution

  • This compound

  • High potassium (K+) solution (as a positive control for depolarization-induced release)

  • 96-well or 24-well cell culture plates

  • Norepinephrine ELISA kit or HPLC with electrochemical detection (HPLC-ECD)

Procedure:

  • Cell Culture and Seeding: Culture PC12 cells in appropriate medium and seed them into multi-well plates. Allow the cells to adhere and grow for 24-48 hours.

  • Pre-incubation and Washing: Gently wash the cells with KRH buffer to remove the culture medium. Pre-incubate the cells in KRH buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Remove the pre-incubation buffer and add solutions containing various concentrations of this compound or the high K+ solution to the wells.

  • Incubation: Incubate the cells with the test compounds for a defined period (e.g., 10-30 minutes) at 37°C.

  • Sample Collection: Carefully collect the supernatant (which contains the released norepinephrine) from each well.

  • Quantification of Norepinephrine: Measure the concentration of norepinephrine in the collected supernatants using a commercially available ELISA kit or by HPLC-ECD.[12]

  • Data Analysis: Normalize the amount of released norepinephrine to the total protein content or cell number in each well. Plot the dose-response relationship for mephentermine-induced norepinephrine release.

III. In Vitro Toxicity of this compound

Assessing the potential cytotoxicity of a compound is a critical step in drug development. Cell-based assays, such as the MTT assay, are commonly used to determine the concentration at which a substance exhibits toxic effects on cells.[1][13][14]

Quantitative Data: Cytotoxicity
Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
e.g., HepG2MTT24Data to be determined
e.g., Primary HepatocytesMTT48Data to be determined
e.g., CardiomyocytesMTT72Data to be determined
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cell line (e.g., HepG2, primary hepatocytes, or other relevant cell types)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[1]

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Addition of MTT Reagent: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

G Experimental Workflow: MTT Cytotoxicity Assay cluster_setup Assay Setup cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Mephentermine HCl (Serial Dilutions) seed_cells->treat_cells incubate_treatment Incubate (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solvent Add Solubilization Solvent incubate_mtt->add_solvent read_absorbance Read Absorbance (570-590 nm) add_solvent->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for MTT cytotoxicity assay.

Conclusion

The in vitro models and protocols detailed in this document provide a robust framework for the comprehensive investigation of this compound. By employing these methodologies, researchers can gain valuable insights into its metabolism, dual mechanism of action, and potential cytotoxicity. The systematic application of these assays will contribute to a more complete understanding of the pharmacological and toxicological profile of this compound, supporting further research and development efforts.

References

Mephentermine Hydrochloride Electrophysiology: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hydrochloride is a sympathomimetic amine that primarily acts as an indirect-acting adrenergic agonist, stimulating the release of norepinephrine (B1679862) from sympathetic nerve endings.[1][2] This leads to the activation of both α- and β-adrenergic receptors, resulting in a positive inotropic effect on the myocardium, an increase in ventricular conduction velocity, and a shortening of the atrioventricular (AV) node's conduction time and refractory period.[3][4] Clinically, it is used to manage hypotension. However, its electrophysiological effects warrant careful investigation, as sympathomimetic amines can also have pro-arrhythmic properties.[3][5]

These application notes provide a detailed framework for conducting electrophysiology studies on mephentermine hydrochloride. The protocols outlined below are designed for in-vitro assessments using isolated primary cardiomyocytes, a crucial step in preclinical cardiac safety and efficacy evaluation.

Key Electrophysiological Effects and Mechanisms

Mephentermine's cardiac effects are predominantly mediated by the norepinephrine it releases, which then acts on adrenergic receptors on cardiomyocytes.

  • α1-Adrenergic Receptor Activation: Primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates calcium release from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway can modulate L-type calcium channels and other ion transporters, contributing to a positive inotropic effect.[6]

  • β1-Adrenergic Receptor Activation: Coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[7] Elevated cAMP activates protein kinase A (PKA), which phosphorylates several key targets involved in cardiac excitation-contraction coupling, including L-type calcium channels (increasing calcium influx), phospholamban (enhancing sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity), and potassium channels, which can influence action potential duration.[8]

Data Presentation: Expected Electrophysiological Effects of Mephentermine

The following tables summarize the anticipated quantitative effects of mephentermine on key cardiac electrophysiological parameters, based on the known actions of norepinephrine. These values should be determined experimentally for mephentermine.

Table 1: Predicted Effects of Mephentermine on Cardiac Action Potential Parameters

ParameterPredicted EffectRationale
Action Potential Duration (APD)Biphasic: Prolongation at low concentrations, shortening at high concentrations.[9]Complex interplay of increased ICa,L (prolonging) and activation of K+ currents (shortening) mediated by adrenergic stimulation.
Resting Membrane Potential (RMP)Minimal to no direct effect.Primarily affects channels active during depolarization and repolarization.
Action Potential AmplitudeIncreaseDue to increased ICa,L.
Maximum Upstroke Velocity (dV/dtmax)IncreaseSecondary to changes in ion channel availability and overall excitability.
Early Afterdepolarizations (EADs)Potential to induce, especially in pro-arrhythmic conditions.[9]Caused by the reactivation of L-type calcium channels during the plateau phase.
Delayed Afterdepolarizations (DADs)Potential to induce.Resulting from spontaneous Ca2+ release from the sarcoplasmic reticulum.

Table 2: Predicted Effects of Mephentermine on Major Cardiac Ion Currents

Ion CurrentChannelPredicted EffectRationale
L-type Calcium Current (ICa,L)CaV1.2Increase[9]PKA-mediated phosphorylation of the channel via β1-adrenergic stimulation.[8]
Late Sodium Current (INa-L)NaV1.5Potential IncreaseAdrenergic stimulation can enhance late sodium current, contributing to APD prolongation.
Rapid Delayed Rectifier K+ Current (IKr)hERGPotential ModulationAdrenergic stimulation can modulate IKr, but effects can be complex.
Slow Delayed Rectifier K+ Current (IKs)KCNQ1/KCNE1IncreasePKA-mediated phosphorylation of the channel complex via β1-adrenergic stimulation.
Inward Rectifier K+ Current (IK1)Kir2.xNo significant direct effect reported for norepinephrine.[9]Maintains the resting membrane potential and final phase of repolarization.
Transient Outward K+ Current (Ito)Kv4.3No significant direct effect reported for norepinephrine.[9]Contributes to the early phase of repolarization.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic isolation of single, viable ventricular myocytes from an adult rodent heart, suitable for patch-clamp electrophysiology.

Materials:

  • Langendorff perfusion system

  • Collagenase Type II

  • Hyaluronidase

  • Perfusion Buffer (Ca2+-free Tyrode's solution)

  • Digestion Buffer (Perfusion buffer with collagenase and hyaluronidase)

  • Stop Buffer (Perfusion buffer with 10% fetal bovine serum)

  • Calcium-tolerant solution (Tyrode's solution with incremental increases in CaCl2)

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with Ca2+-free Tyrode's solution for 5 minutes to clear the coronary circulation of blood.

  • Switch to the digestion buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.

  • Remove the heart from the cannula and gently tease apart the ventricular tissue in a petri dish containing stop buffer.

  • Filter the cell suspension through a nylon mesh to remove large tissue debris.

  • Allow the myocytes to settle by gravity for 10-15 minutes.

  • Carefully aspirate the supernatant and resuspend the cell pellet in a calcium-tolerant solution, gradually increasing the calcium concentration back to physiological levels (e.g., 1.8 mM).

  • Cells are now ready for electrophysiological recording.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of action potentials and specific ion currents from isolated ventricular myocytes.

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulators

  • Perfusion system

Solutions:

  • External Solution (for Action Potentials): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Pipette Solution (for Action Potentials): (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

  • Specific external and internal solutions will be required to isolate individual ion currents (e.g., using channel blockers and specific ion substitutions).

Procedure:

  • Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the external solution at a constant flow rate.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.

  • Approach a single, healthy-looking cardiomyocyte with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For Action Potential Recording (Current-Clamp Mode):

    • Record spontaneous or elicited action potentials. To elicit action potentials, inject short (2-5 ms) suprathreshold current pulses.

    • Establish a baseline recording for at least 5 minutes.

    • Perfuse with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). It is advisable to perform a concentration-response curve to determine the EC50.

    • Record changes in APD (at 50% and 90% repolarization), RMP, amplitude, and dV/dtmax.

  • For Ion Current Recording (Voltage-Clamp Mode):

    • Apply specific voltage protocols to elicit the ion current of interest.

    • Use appropriate pharmacological tools and ionic substitutions to isolate the target current.

    • Record baseline currents.

    • Apply this compound at various concentrations and record the changes in current amplitude and kinetics.

Mandatory Visualizations

Signaling Pathways

G cluster_alpha1 α1-Adrenergic Signaling Mephentermine Mephentermine Norepinephrine Norepinephrine Mephentermine->Norepinephrine induces release Alpha1_AR α1-AR Norepinephrine->Alpha1_AR binds to Gq Gq protein Alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces SR_Ca_release SR Ca2+ Release IP3->SR_Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Inotropy Positive Inotropy SR_Ca_release->Inotropy increases Ion_Channels Ion Channels (e.g., L-type Ca2+) PKC->Ion_Channels modulates Electrophysiology Altered Electrophysiology Ion_Channels->Electrophysiology alters

Caption: α1-Adrenergic signaling pathway in cardiomyocytes.

G cluster_beta1 β1-Adrenergic Signaling Mephentermine Mephentermine Norepinephrine Norepinephrine Mephentermine->Norepinephrine induces release Beta1_AR β1-AR Norepinephrine->Beta1_AR binds to Gs Gs protein Beta1_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates L_type_Ca L-type Ca2+ Channels PKA->L_type_Ca phosphorylates Phospholamban Phospholamban PKA->Phospholamban phosphorylates K_Channels K+ Channels PKA->K_Channels phosphorylates Ca_influx Ca2+ Influx L_type_Ca->Ca_influx increases SERCA_activity SERCA Activity Phospholamban->SERCA_activity enhances APD Action Potential Duration K_Channels->APD modulates Inotropy Positive Inotropy Ca_influx->Inotropy increases Lusitropy Increased Lusitropy SERCA_activity->Lusitropy increases

Caption: β1-Adrenergic signaling pathway in cardiomyocytes.

Experimental Workflow

G cluster_workflow Experimental Workflow start Start isolate_cells Isolate Primary Ventricular Cardiomyocytes start->isolate_cells patch_clamp_setup Prepare Patch-Clamp Setup and Solutions isolate_cells->patch_clamp_setup record_baseline Record Baseline Electrophysiological Parameters patch_clamp_setup->record_baseline apply_mephentermine Apply Mephentermine HCl (Concentration-Response) record_baseline->apply_mephentermine record_effects Record Effects on Action Potentials and Ion Currents apply_mephentermine->record_effects data_analysis Data Analysis and Interpretation record_effects->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Mephentermine Hydrochloride in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Mephentermine hydrochloride in isolated organ bath preparations. Mephentermine is a sympathomimetic amine that acts primarily as an indirect-acting adrenergic agonist.

Introduction

This compound is a sympathomimetic agent that exerts its pharmacological effects by stimulating the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[1][2][3][4] This release of norepinephrine then acts on adrenergic receptors (α and β) in various tissues to elicit a response.[4] Mephentermine also has some direct agonist activity on alpha-adrenergic receptors.[5] Isolated organ bath studies are crucial for characterizing the concentration-response relationships and mechanism of action of drugs like Mephentermine on specific tissues, such as vascular smooth muscle, cardiac muscle, and intestinal smooth muscle, in a controlled ex vivo environment.[6][7]

Mechanism of Action

Mephentermine is taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET). Inside the neuron, it displaces norepinephrine from vesicular stores, leading to an increased concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine then binds to and activates postsynaptic α and β-adrenergic receptors, leading to various physiological responses depending on the tissue type.

Signaling Pathway of Mephentermine's Indirect Action

mephentermine_pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) mephentermine Mephentermine net Norepinephrine Transporter (NET) mephentermine->net Uptake mephentermine_int Mephentermine (Intracellular) net->mephentermine_int ne_synapse Norepinephrine net->ne_synapse vesicle Synaptic Vesicle (Norepinephrine stores) ne_cytosol Norepinephrine (Cytosolic) vesicle->ne_cytosol Release ne_cytosol->net Reverse Transport mephentermine_int->vesicle Displaces alpha_receptor α-Adrenergic Receptor ne_synapse->alpha_receptor Binds beta_receptor β-Adrenergic Receptor ne_synapse->beta_receptor Binds response Physiological Response (e.g., Contraction) alpha_receptor->response beta_receptor->response

Caption: Indirect sympathomimetic action of Mephentermine.

Data Presentation

Tissue PreparationAgonistParameterValueUnits
Rat Thoracic AortaMephentermine HClEC50TBDM
Mephentermine HClEmaxTBDg or mN
Norepinephrine (Control)EC50TBDM
Norepinephrine (Control)EmaxTBDg or mN
Guinea Pig IleumMephentermine HClEC50TBDM
Mephentermine HClEmaxTBDg or mN
Acetylcholine (B1216132) (Control)EC50TBDM
Acetylcholine (Control)EmaxTBDg or mN
Rat Papillary MuscleMephentermine HClEC50TBDM
Mephentermine HClEmaxTBD% of baseline
Isoproterenol (Control)EC50TBDM
Isoproterenol (Control)EmaxTBD% of baseline

TBD: To Be Determined experimentally.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on commonly used isolated tissue preparations.

General Setup for Isolated Organ Bath

An isolated tissue bath system is required, which typically includes a water-jacketed organ bath, a reservoir for physiological salt solution, a force-displacement transducer, an amplifier, and a data acquisition system.[6][7] The physiological salt solution should be continuously gassed with carbogen (B8564812) (95% O2, 5% CO2).[8]

Protocol for Isolated Rat Thoracic Aorta

This protocol is designed to assess the vasoconstrictor effects of Mephentermine.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1

  • This compound stock solution

  • Norepinephrine stock solution (for positive control)

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments, silk sutures

Procedure:

  • Tissue Preparation: Euthanize the rat via an approved method. Open the thoracic cavity and carefully dissect the thoracic aorta. Place the aorta in cold, carbogen-gassed Krebs-Henseleit solution. Remove adherent connective and adipose tissue and cut the aorta into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. One hook is fixed to the bottom of the organ bath, and the other is connected to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the tissues with a submaximal concentration of norepinephrine (e.g., 10⁻⁶ M) to check for viability. Wash the tissues and allow them to return to baseline.

  • Concentration-Response Curve:

    • Once a stable baseline is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile response (in grams or millinewtons).

  • Data Analysis: Plot the concentration of Mephentermine against the response to generate a concentration-response curve. Calculate the EC50 and Emax values.

Protocol for Isolated Guinea Pig Ileum

This protocol is suitable for studying the effects of Mephentermine on intestinal smooth muscle.

Materials:

  • Guinea pig (250-350 g)

  • Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6

  • This compound stock solution

  • Acetylcholine stock solution (for positive control)

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments, silk sutures

Procedure:

  • Tissue Preparation: Euthanize the guinea pig. Open the abdomen and locate the ileocecal junction. Isolate a segment of the terminal ileum and place it in warm, gassed Tyrode's solution. Gently flush the lumen to remove its contents. Cut the ileum into segments of 2-3 cm.

  • Mounting: Suspend a segment of the ileum in an organ bath containing Tyrode's solution at 32-34°C, gassed with carbogen. Attach one end to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 10-15 minutes.

  • Viability Check: Elicit a contraction with a submaximal concentration of acetylcholine (e.g., 10⁻⁷ M). Wash and return to baseline.

  • Concentration-Response Curve:

    • Add this compound in increasing concentrations to the bath.

    • Record the response (contraction or relaxation) at each concentration.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax.

Protocol for Isolated Rat Papillary Muscle

This protocol is used to investigate the inotropic effects of Mephentermine on cardiac muscle.[9]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • This compound stock solution

  • Isoproterenol stock solution (for positive control)

  • Carbogen gas (95% O2, 5% CO2)

  • Field stimulator

  • Surgical instruments

Procedure:

  • Tissue Preparation: Euthanize the rat and quickly excise the heart, placing it in cold, gassed Krebs-Henseleit solution. Isolate the left ventricle and carefully dissect the papillary muscle.[9]

  • Mounting: Mount the papillary muscle vertically in an organ bath containing Krebs-Henseleit solution at 32°C, gassed with carbogen. Attach the tendinous end to a force transducer and the other end to a muscle holder.

  • Stimulation and Equilibration: Stimulate the muscle with a field stimulator at a frequency of 1 Hz with a voltage just above the threshold. Allow the muscle to equilibrate for at least 60 minutes under a light preload until a stable contractile force is achieved.

  • Concentration-Response Curve:

    • After a stable baseline of contractions is established, add cumulative concentrations of this compound to the bath.

    • Record the changes in contractile force.

  • Data Analysis: Express the change in contractile force as a percentage of the baseline and plot against the drug concentration to determine EC50 and Emax.

Experimental Workflow

The following diagram illustrates a typical workflow for an isolated organ bath experiment with Mephentermine.

experimental_workflow start Start prep_solutions Prepare Physiological Salt Solution & Drug Stocks start->prep_solutions euthanize Euthanize Animal prep_solutions->euthanize dissect Dissect and Prepare Isolated Tissue euthanize->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue (60-90 min) mount->equilibrate viability Check Tissue Viability (e.g., with KCl or agonist) equilibrate->viability washout Washout and Return to Baseline viability->washout add_drug Cumulatively Add Mephentermine HCl washout->add_drug record Record Tissue Response add_drug->record record->add_drug Next Concentration analyze Data Analysis (Plot CRC, Calculate EC50/Emax) record->analyze Final Concentration end End analyze->end

Caption: General workflow for isolated organ bath experiments.

References

Application Notes and Protocols for Inducing Hypertension in Animals with Mephentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hydrochloride is a sympathomimetic amine with a dual mechanism of action, functioning as both a direct alpha-adrenergic receptor agonist and an indirect agent that triggers the release of endogenous norepinephrine (B1679862).[1][2][3] This pharmacological activity leads to an increase in cardiac output, as well as elevations in both systolic and diastolic blood pressure.[1][2] While clinically used to counteract hypotensive states, mephentermine hydrochloride can be a valuable tool in preclinical research for inducing acute hypertension in various animal models. This allows for the investigation of pathophysiological processes associated with elevated blood pressure and the evaluation of novel antihypertensive therapies.

These application notes provide detailed protocols for the experimental induction of hypertension in common laboratory animals using this compound, along with essential data on its hemodynamic effects and safety profile.

Mechanism of Action

This compound primarily exerts its hypertensive effects through the stimulation of the sympathetic nervous system. It directly binds to and activates alpha-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in peripheral resistance.[1][2] Concurrently, it promotes the release of norepinephrine from sympathetic nerve terminals, which further potentiates the activation of both alpha and beta-adrenergic receptors.[3][4] The stimulation of beta-adrenergic receptors in the heart results in a positive inotropic effect, increasing the force of myocardial contraction and contributing to a rise in cardiac output.[4]

Data Presentation

The following tables summarize the available quantitative data on the hemodynamic effects and toxicity of this compound in various animal species. It is important to note that specific dose-response data for inducing hypertension in rodents is limited in the available literature; therefore, the provided dosage ranges are extrapolated and should be optimized in pilot studies.

Table 1: Hemodynamic Effects of Mephentermine in Animal Models

Animal ModelAdministration RouteDoseKey Hemodynamic ChangesReference
CattleIntramuscular (IM)1 mL/25 kgMean Arterial Pressure (MAP) increase of +14 mmHg (±4%)[5]
Heart Rate (HR) increase of +22 bpm (±8%)[5]
Cardiac Output increase of +68 L/min (±14%)[5]
DogIntravenous (IV)1 mg/kg (with reserpine)Acute ergotropic response[6]
RabbitIntravenous (IV)1 mg/kg (with reserpine)Acute ergotropic response[6]

Table 2: Acute Toxicity of this compound (LD50)

Animal ModelAdministration RouteLD50Reference
RatOral> 2000 mg/kg (estimated based on general acute oral toxicity guidelines)[7]
MouseOralNot explicitly found, but expected to be in a similar range to rats.
DogOralEstimated to be in the range of 26-52 mg/kg (extrapolated from related compounds)[8]

Note: The provided LD50 values are based on limited available data and extrapolations. Researchers should consult relevant safety data sheets and conduct their own risk assessments before commencing any in vivo experiments.

Experimental Protocols

The following are detailed protocols for inducing hypertension in rats and rabbits using this compound. These protocols should be adapted and optimized based on specific research needs and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Induction of Acute Hypertension in Anesthetized Rats

Objective: To induce a rapid and transient increase in blood pressure in anesthetized rats for acute cardiovascular studies.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • This compound solution (1 mg/mL in sterile saline)

  • Anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Surgical instruments for catheterization

  • Intra-arterial catheter (e.g., PE-50 tubing)

  • Pressure transducer and data acquisition system for direct blood pressure measurement[9][10]

  • Heparinized saline (10 IU/mL)

Procedure:

  • Anesthesia: Anesthetize the rat according to your approved institutional protocol. Urethane (1.2 g/kg, IP) is a common choice for terminal cardiovascular experiments due to its stable anesthetic plane.[10]

  • Surgical Preparation: Place the anesthetized rat on a heating pad to maintain body temperature. Shave and disinfect the surgical areas (e.g., neck for carotid artery cannulation, groin for femoral artery/vein cannulation).

  • Catheterization for Blood Pressure Measurement: Surgically expose the carotid or femoral artery.[1][11] Insert an intra-arterial catheter filled with heparinized saline and connect it to a pressure transducer to enable continuous direct measurement of arterial blood pressure.[9][10]

  • Catheterization for Drug Administration: Cannulate the jugular or femoral vein for intravenous administration of this compound.

  • Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until a steady baseline blood pressure is achieved.

  • Mephentermine Administration (Bolus Injection):

    • Administer an initial intravenous bolus of this compound at a dose of 0.5 mg/kg.

    • Continuously monitor and record systolic, diastolic, and mean arterial pressure, as well as heart rate.

    • If the desired level of hypertension is not achieved, subsequent boluses of increasing doses (e.g., 1 mg/kg, 2 mg/kg) can be administered after the blood pressure returns to baseline. A washout period of at least 30 minutes between doses is recommended to avoid tachyphylaxis.[6]

  • Data Analysis: Analyze the recorded hemodynamic data to determine the peak increase in blood pressure, duration of the hypertensive response, and any changes in heart rate.

  • Euthanasia: At the end of the experiment, euthanize the animal using an IACUC-approved method.

Protocol 2: Induction of Sustained Hypertension in Conscious Rabbits

Objective: To induce a longer-lasting state of hypertension in conscious, freely moving rabbits for studies requiring a more chronic model.

Materials:

  • New Zealand White rabbits (2.5-3.5 kg)

  • This compound solution (concentration to be determined based on infusion rate)

  • Surgical instruments for catheter implantation

  • Implantable intravenous catheter and vascular access port or a tether system

  • Infusion pump

  • System for blood pressure monitoring in conscious rabbits (e.g., telemetry or a non-invasive tail-cuff system adapted for rabbits)

Procedure:

  • Surgical Implantation of Catheter: Under general anesthesia and aseptic conditions, surgically implant a catheter into the jugular or femoral vein.[12][13] The external end of the catheter can be connected to a subcutaneous vascular access port or a tether system for continuous infusion.[14][15]

  • Recovery: Allow the rabbit to recover fully from surgery for at least 7-10 days.

  • Acclimatization: Acclimate the rabbit to the experimental setup, including the infusion system and blood pressure measurement device.

  • Baseline Blood Pressure Measurement: Record baseline blood pressure for a sufficient period (e.g., 2-3 days) to establish a stable control value.

  • Mephentermine Administration (Continuous Infusion):

    • Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline).

    • Connect the infusion pump to the implanted catheter.

    • Begin a continuous intravenous infusion of this compound at a starting rate of 0.1 mg/kg/hour.

    • Continuously or intermittently monitor blood pressure.

    • Adjust the infusion rate as needed to achieve and maintain the target level of hypertension. The infusion rate may need to be gradually increased over several hours or days.

  • Monitoring: In addition to blood pressure, monitor the rabbit's overall health, including body weight, food and water intake, and general behavior, throughout the infusion period.

  • Termination of Infusion: Once the experimental endpoint is reached, discontinue the mephentermine infusion.

  • Post-Infusion Monitoring: Continue to monitor the rabbit's blood pressure and health status during the washout period.

Visualizations

Signaling Pathway of this compound

Mephentermine_Signaling_Pathway Mephentermine Mephentermine HCl NE_Vesicle Norepinephrine Vesicles Mephentermine->NE_Vesicle Indirect Action: Promotes Release Alpha1_Receptor α1-Adrenergic Receptor Mephentermine->Alpha1_Receptor Direct Action: Agonist NE Norepinephrine NE_Vesicle->NE Releases NE->Alpha1_Receptor Activates Beta1_Receptor β1-Adrenergic Receptor NE->Beta1_Receptor Activates Gq Gq Protein Alpha1_Receptor->Gq Gs Gs Protein Beta1_Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction Hypertension Hypertension Vasoconstriction->Hypertension AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Contraction Increased Cardiac Contraction PKA->Cardiac_Contraction Cardiac_Contraction->Hypertension

Caption: Mephentermine HCl Signaling Pathway

Experimental Workflow for Inducing Acute Hypertension in Rats

Experimental_Workflow_Rat Start Start Anesthesia Anesthetize Rat (e.g., Urethane) Start->Anesthesia Surgery Surgical Preparation: - Artery Cannulation (BP) - Vein Cannulation (Drug) Anesthesia->Surgery Stabilization Stabilization Period (20-30 min) Surgery->Stabilization Baseline Record Baseline Hemodynamics Stabilization->Baseline Administration Administer Mephentermine HCl (IV Bolus) Baseline->Administration Monitoring Continuous Hemodynamic Monitoring Administration->Monitoring Data_Analysis Data Analysis: - Peak BP Increase - Duration of Response Monitoring->Data_Analysis End End of Experiment (Euthanasia) Data_Analysis->End

Caption: Acute Hypertension Induction Workflow in Rats

References

Analytical Method Validation for Mephentermine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the validation of analytical methods for the quantification of Mephentermine Hydrochloride in pharmaceutical formulations. The methodologies cover High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography (GC), and are designed to meet the standards of regulatory bodies.

High-Performance Liquid Chromatography (HPLC) - Stability-Indicating Method

This RP-HPLC method is designed for the quantitative determination of this compound in bulk and pharmaceutical dosage forms and to serve as a stability-indicating assay.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient mode. A common starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 257 nm, with secondary confirmation at 252 nm and 263 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

1.2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 10-50 µg/mL).

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.

1.3. Method Validation Parameters:

The method should be validated according to ICH guidelines, evaluating the following parameters:

  • System Suitability: Inject the standard solution six times and evaluate the relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor.

  • Linearity: Analyze a series of at least five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days by different analysts. The RSD should be ≤ 2%.

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98-102%.

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, perform forced degradation studies under the following conditions:

    • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug product to dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug product to UV light (254 nm) for 24 hours. The chromatograms of the degraded samples should show well-resolved peaks of the degradation products from the parent drug.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature) on the results.

Data Presentation
Validation ParameterAcceptance CriteriaTypical Result
System Suitability
- %RSD of Peak Area≤ 2.0%< 1.0%
- Tailing Factor≤ 2.0~1.2
- Theoretical Plates> 2000> 3000
Linearity
- Correlation Coefficient (r²)≥ 0.9990.9995
- Linearity Range-10 - 50 µg/mL
Precision
- Repeatability (%RSD)≤ 2.0%< 1.5%
- Intermediate Precision (%RSD)≤ 2.0%< 1.8%
Accuracy
- % Recovery98.0 - 102.0%99.5 - 101.5%
Specificity No interference from degradantsPeaks well-resolved
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL
Robustness %RSD ≤ 2.0%Passes

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & Sample Preparation D Inject Standard & Sample A->D B Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, Wavelength) B->C C->D E Data Acquisition D->E F System Suitability E->F G Linearity & Range E->G H Precision (Intra & Inter-day) E->H I Accuracy (Recovery) E->I J Specificity (Forced Degradation) E->J K LOD & LOQ E->K L Robustness E->L M Method Validation Report F->M G->M H->M I->M J->M K->M L->M

Caption: HPLC method validation workflow.

UV-Visible Spectrophotometry

This method is suitable for the routine quality control analysis of this compound in liquid dosage forms, such as injections.

Experimental Protocol

2.1. Instrumentation:

  • UV-Vis Spectrophotometer: A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2.2. Preparation of Solutions:

  • Solvent: Distilled water or 0.1 N HCl.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-25 µg/mL.

  • Sample Preparation (Injections): Dilute an accurately measured volume of the injection formulation with the solvent to obtain a final concentration within the Beer-Lambert's law range.

2.3. Method Validation Parameters:

  • Determination of λmax: Scan the standard solution (e.g., 10 µg/mL) in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Mephentermine, the λmax is expected around 257 nm.[1]

  • Linearity: Measure the absorbance of the working standard solutions at the λmax. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate samples of the same concentration. The RSD should be ≤ 2%.

    • Intermediate Precision: Analyze the same sample on three different days. The RSD should be ≤ 2%.

  • Accuracy (Recovery): Perform recovery studies by adding a known amount of standard to the sample solution at three different concentration levels. The mean recovery should be within 98-102%.

  • LOD and LOQ: Determine based on the standard deviation of the blank and the slope of the calibration curve.

Data Presentation
Validation ParameterAcceptance CriteriaTypical Result
λmax -257 nm
Linearity
- Correlation Coefficient (r²)≥ 0.9990.9992
- Beer's Law Range-5 - 25 µg/mL
Precision
- Repeatability (%RSD)≤ 2.0%< 1.0%
- Intermediate Precision (%RSD)≤ 2.0%< 1.5%
Accuracy
- % Recovery98.0 - 102.0%99.0 - 101.0%
LOD -~0.5 µg/mL
LOQ -~1.5 µg/mL

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & Sample Preparation B Determine λmax A->B C Measure Absorbance B->C D Linearity & Range C->D E Precision C->E F Accuracy C->F G LOD & LOQ C->G H Method Validation Report D->H E->H F->H G->H

Caption: UV-Vis spectrophotometry method validation workflow.

Gas Chromatography (GC)

This GC method is an alternative for the quantification of this compound, particularly for assessing volatile impurities.

Experimental Protocol

3.1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min, and hold for 5 minutes.

  • Derivatization: Derivatization with a suitable agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) may be required to improve the volatility and peak shape of Mephentermine.

3.2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of the derivatized this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Preparation: Extract Mephentermine from the formulation into an organic solvent, followed by derivatization.

3.3. Method Validation Parameters:

The validation parameters are similar to those for the HPLC method, including system suitability, linearity, precision, accuracy, specificity, LOD, LOQ, and robustness.

Data Presentation
Validation ParameterAcceptance CriteriaTypical Result
System Suitability
- %RSD of Peak Area≤ 2.0%< 1.5%
Linearity
- Correlation Coefficient (r²)≥ 0.9990.9991
Precision
- Repeatability (%RSD)≤ 2.0%< 1.8%
Accuracy
- % Recovery98.0 - 102.0%98.5 - 101.2%
LOD -~5 ng/mL
LOQ -~15 ng/mL

Mephentermine Signaling Pathway

Mephentermine acts as a sympathomimetic agent, primarily through the indirect release of norepinephrine (B1679862) from presynaptic nerve terminals. This leads to the stimulation of adrenergic receptors, resulting in various physiological responses.

Mephentermine_Pathway Mephentermine Mephentermine Presynaptic Presynaptic Nerve Terminal Mephentermine->Presynaptic Enters NE_Vesicles Norepinephrine (NE) Vesicles Presynaptic->NE_Vesicles Acts on NE_Release NE Release NE_Vesicles->NE_Release Adrenergic_Receptors Adrenergic Receptors (α and β) NE_Release->Adrenergic_Receptors Binds to Response Physiological Response (e.g., Increased Blood Pressure, Increased Cardiac Output) Adrenergic_Receptors->Response Activates

Caption: Mephentermine's indirect sympathomimetic action.

References

Mephentermine Hydrochloride: Application Notes for the Langendorff Heart Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing mephentermine (B94010) hydrochloride in an isolated, perfused Langendorff heart model. This document is intended to guide researchers in investigating the direct cardiac effects of this sympathomimetic amine in a controlled ex vivo environment, free from systemic neuro-hormonal influences.

Introduction

Mephentermine hydrochloride is a sympathomimetic amine with a dual mechanism of action. It acts as a selective alpha-1 adrenergic receptor agonist and also indirectly stimulates the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[1] This combined action results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an overall increase in cardiac output.[1][2] The Langendorff isolated heart preparation is an invaluable ex vivo technique that allows for the detailed examination of the direct effects of pharmacological agents on the heart, independent of systemic physiological responses.[3][4]

Mechanism of Action

Mephentermine exerts its cardiac effects through two primary pathways:

  • Indirect Sympathomimetic Action: Mephentermine is taken up into sympathetic nerve terminals where it displaces norepinephrine from storage vesicles. The released norepinephrine then acts on postsynaptic β1 and α1 adrenergic receptors on cardiomyocytes to increase heart rate and contractility. The inotropic and chronotropic effects of mephentermine are significantly diminished in hearts depleted of catecholamines, highlighting the importance of this indirect action.[5]

  • Direct Alpha-1 Adrenergic Agonism: Mephentermine also directly stimulates α1-adrenergic receptors on cardiac muscle cells.[1] Activation of these Gq-protein coupled receptors initiates a signaling cascade that contributes to the increase in intracellular calcium and, consequently, enhanced contractility.

Data Presentation: Expected Effects of this compound

While specific quantitative data for mephentermine in a Langendorff preparation is not extensively published, the following table summarizes the expected qualitative and potential quantitative effects based on its known pharmacological properties and findings from studies on isolated heart preparations.[5][6] These values should be considered hypothetical and will vary depending on the experimental conditions, species, and drug concentration.

ParameterExpected EffectPotential Quantitative Change (Hypothetical)
Heart Rate (HR) Increase15-30% increase from baseline
Left Ventricular Developed Pressure (LVDP) Increase25-50% increase from baseline
Coronary Flow (CF) VariableInitial transient decrease followed by an increase
Rate Pressure Product (RPP) (HR x LVDP) Increase40-80% increase from baseline

Experimental Protocols

This section provides a detailed protocol for preparing a Langendorff-perfused heart and administering this compound.

Materials
  • Langendorff Apparatus (including perfusion reservoir, water jacket, aortic cannula, pressure transducer, and data acquisition system)

  • Krebs-Henseleit Buffer (see composition below)

  • This compound

  • Animal Model (e.g., Male Wistar rats, 250-300g)

  • Heparin (1000 IU/mL)

  • Anesthetic (e.g., Pentobarbital sodium)

  • Surgical Instruments

Krebs-Henseleit Buffer Composition
ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11
Experimental Procedure
  • Preparation of the Langendorff System:

    • Prepare fresh Krebs-Henseleit buffer and ensure it is continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.[7]

    • Fill the perfusion reservoir and ensure the entire system is free of air bubbles.[7]

  • Animal Preparation and Heart Isolation:

    • Anesthetize the animal with an appropriate anesthetic.

    • Administer heparin to prevent blood coagulation.[7]

    • Perform a thoracotomy to expose the heart.

    • Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[7]

  • Cannulation and Perfusion:

    • Isolate the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.[7]

    • Secure the aorta to the cannula with a suture.

    • Initiate retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg).[7]

  • Stabilization:

    • Allow the heart to stabilize for a 20-30 minute period. During this time, a stable heart rate, left ventricular pressure, and coronary flow should be achieved.[7]

    • For isovolumetric measurements, insert a balloon-tipped catheter connected to a pressure transducer into the left ventricle.

  • Baseline Data Acquisition:

    • Record baseline data for at least 15 minutes to ensure stability before drug administration. Key parameters to measure include:

      • Heart Rate (HR)

      • Left Ventricular Developed Pressure (LVDP) (Systolic - Diastolic Pressure)

      • Coronary Flow (CF)

      • Rate Pressure Product (RPP) (HR x LVDP)

  • This compound Administration:

    • Prepare a stock solution of this compound in Krebs-Henseleit buffer.

    • Introduce mephentermine into the perfusion buffer at the desired final concentration. It is recommended to perform a dose-response curve, starting with a low concentration and incrementally increasing it.

    • Continuously record all cardiac parameters.

  • Post-Administration Data Acquisition:

    • Allow the heart to reach a new steady state after the introduction of mephentermine at each concentration (typically 10-15 minutes).

    • Record all cardiac parameters for a sufficient duration to observe the full effect.

Visualizations

Mephentermine Signaling Pathway in Cardiomyocytes

Mephentermine_Signaling_Pathway cluster_indirect Indirect Action cluster_direct Direct Action Mephentermine_indirect Mephentermine NE_Vesicle Norepinephrine (NE) Vesicle Mephentermine_indirect->NE_Vesicle Displaces NE NE_Release NE Release NE_Vesicle->NE_Release Beta1_Receptor β1-Adrenergic Receptor NE_Release->Beta1_Receptor Mephentermine_direct Mephentermine Alpha1_Receptor α1-Adrenergic Receptor Mephentermine_direct->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release SR->Ca_Release Contractility_alpha Increased Contractility Ca_Release->Contractility_alpha PKC->Contractility_alpha AC Adenylyl Cyclase (AC) Gs_Protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels phosphorylates Heart_Rate Increased Heart Rate PKA->Heart_Rate Increased_Ca Increased Ca²⁺ Influx Ca_Channels->Increased_Ca Contractility_beta Increased Contractility Increased_Ca->Contractility_beta

Caption: Signaling pathway of mephentermine in cardiomyocytes.

Experimental Workflow for Langendorff Heart Preparation

Langendorff_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Heparinization Administer Heparin Anesthesia->Heparinization Heart_Excision Excise Heart & Place in Cold Buffer Heparinization->Heart_Excision Cannulation Mount Aorta on Langendorff Cannula Heart_Excision->Cannulation Perfusion Initiate Retrograde Perfusion Cannulation->Perfusion Stabilization Stabilization Period (20-30 min) Perfusion->Stabilization Baseline Record Baseline Data (15 min) Stabilization->Baseline Drug_Admin Administer Mephentermine (Dose-Response) Baseline->Drug_Admin Post_Drug_Data Record Post-Drug Data Drug_Admin->Post_Drug_Data End End Experiment Post_Drug_Data->End

Caption: Experimental workflow for mephentermine administration.

References

Troubleshooting & Optimization

Mephentermine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with mephentermine (B94010) hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of mephentermine hydrochloride in common laboratory solvents?

Q2: What factors can influence the solubility of this compound?

A2: Several factors can significantly impact the solubility of this compound:

  • pH: As a weakly basic compound, the solubility of mephentermine is pH-dependent.[5] In acidic solutions, it will exist in its ionized form, which is generally more water-soluble. The pKa of mephentermine is approximately 10.35.[2][3]

  • Temperature: For most solid solutes, solubility increases with temperature. However, the exact temperature-solubility profile for this compound requires experimental determination.

  • Particle Size: Reducing the particle size of the drug powder increases the surface area available for dissolution, which can lead to a faster dissolution rate and potentially higher apparent solubility.[5]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can significantly enhance the solubility of poorly water-soluble drugs.[6][7]

  • Presence of Other Ions: The common ion effect can decrease the solubility of an ionic compound.

Q3: My this compound solution appears cloudy. What could be the cause and how can I fix it?

A3: Cloudiness in your this compound solution can be due to several reasons:

  • Incomplete Dissolution: The concentration you are trying to achieve may exceed the solubility limit in the chosen solvent system.

  • Precipitation: A change in temperature or pH of the solution could cause the dissolved drug to precipitate out. This is particularly relevant for weakly basic drugs like mephentermine if the pH of the solution increases.

  • Impurities: The presence of insoluble impurities in the drug powder or the solvent can lead to a cloudy appearance.

  • Hygroscopicity: this compound is hygroscopic. Absorbed moisture can sometimes affect the dissolution process.

To resolve this, you can try the following:

  • Gentle heating and agitation (e.g., vortexing or sonication) can help dissolve the compound.

  • Verify that the pH of your solution is in the acidic range to ensure the mephentermine is in its more soluble ionized form.

  • Consider using a co-solvent system (e.g., water with a small percentage of ethanol (B145695) or propylene (B89431) glycol).

  • Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles or impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty dissolving this compound powder in water. - Concentration exceeds solubility limit.- Insufficient agitation or time.- Room temperature is too low.- Prepare a more dilute solution.- Use a magnetic stirrer, vortex mixer, or sonicator to aid dissolution.- Gently warm the solution while stirring.
Solution precipitates upon standing. - Temperature fluctuation.- Change in pH.- Evaporation of a volatile co-solvent.- Store the solution at a constant, controlled temperature.- Buffer the solution to maintain a stable acidic pH.- Keep the container tightly sealed.
Inconsistent solubility results between experiments. - Variation in drug powder lot.- Inconsistent solvent quality or pH.- Differences in experimental procedure (e.g., agitation time, temperature).- Use the same batch of this compound for a set of experiments.- Prepare fresh solvents and verify the pH before each experiment.- Standardize your experimental protocol meticulously.

Quantitative Data Summary

The following table summarizes the available quantitative solubility data for mephentermine salts.

CompoundSolventSolubility
Mephentermine Sulfate (B86663) DihydrateWater1 g in 20 mL (approx. 50 mg/mL)[1][2]
Mephentermine Sulfate DihydrateEthanol (95%)1 g in 150 mL (approx. 6.7 mg/mL)[1][2]
Mephentermine Sulfate DihydrateChloroformPractically Insoluble[1][2]
Mephentermine (Free Base)WaterPractically Insoluble[1][3]
Mephentermine (Free Base)AlcoholFreely Soluble[1][3]
Mephentermine (Free Base)EtherSoluble[1][3]

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound powder

  • Selected solvent (e.g., deionized water, phosphate (B84403) buffer pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a series of vials. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilute the filtered sample with the solvent to a concentration within the analytical range of your measurement instrument.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3]

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Enhancing this compound Solubility using a Co-solvent

This protocol describes a method to enhance the solubility of this compound by employing a co-solvent system.

Materials:

  • This compound powder

  • Primary solvent (e.g., deionized water)

  • Co-solvent (e.g., ethanol, propylene glycol, or polyethylene (B3416737) glycol 400)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a series of co-solvent mixtures with varying concentrations of the co-solvent in the primary solvent (e.g., 5%, 10%, 20% v/v ethanol in water).

  • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.

  • Add an excess amount of this compound to each co-solvent mixture.

  • Agitate the samples until equilibrium is reached.

  • Separate the supernatant from the excess solid by centrifugation and filtration.

  • Analyze the concentration of the dissolved drug in the supernatant.

  • Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent mixture for your desired concentration.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess Mephentermine HCl to solvent B Equilibrate in shaker (24-48h) A->B C Settle undissolved solid B->C D Withdraw and filter supernatant C->D Sampling E Dilute sample D->E F Measure concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining this compound solubility.

Mechanism of Action of Mephentermine

G cluster_direct Direct Action cluster_indirect Indirect Action Mephentermine Mephentermine Alpha1 Alpha-1 Adrenergic Receptor Mephentermine->Alpha1 Agonist Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Mephentermine_indirect Mephentermine Nerve_Terminal Sympathetic Nerve Terminal Mephentermine_indirect->Nerve_Terminal Stimulates NE_release Norepinephrine Release Nerve_Terminal->NE_release Adrenergic_Receptors Adrenergic Receptors (α & β) NE_release->Adrenergic_Receptors Cardiovascular_Effects Increased Heart Rate & Contractility Adrenergic_Receptors->Cardiovascular_Effects

Caption: Mephentermine's dual mechanism of action.

References

Mephentermine Hydrochloride in Aqueous Solution: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of mephentermine (B94010) hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for mephentermine in an aqueous solution?

A1: Mephentermine is susceptible to oxidative degradation at two main sites: the N-methyl group and the phenyl ring. The primary degradation pathways are N-demethylation, which forms phentermine, and p-hydroxylation (oxidation at the para-position of the phenyl ring) to produce p-hydroxymephentermine.[1][2] These pathways are crucial to consider when designing stability studies and analytical methods.

Q2: What are the recommended storage conditions for aqueous solutions of mephentermine hydrochloride?

A2: For short-term stability, aqueous solutions of mephentermine sulfate (B86663) (a salt form with similar stability characteristics to the hydrochloride) should be stored in a dry, dark environment at a refrigerated temperature of 2-8°C (36-46°F).[2] This recommendation suggests that mephentermine is sensitive to both light and elevated temperatures. For long-term storage, preparing fresh solutions is advisable.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: While specific degradation kinetics across a wide pH range are not extensively published, general principles suggest that the stability of amine-containing compounds like mephentermine can be pH-dependent. Solutions of mephentermine sulfate have been noted to be acidic, with a pH of approximately 6. It is crucial to control the pH of your solutions, as significant deviations towards highly acidic or alkaline conditions could potentially accelerate degradation. One study showed that mephentermine sulfate was stable in a 5% dextrose solution for at least 24 hours, during which the pH of the admixture did not change.[3]

Q4: Is this compound susceptible to photostability issues?

A4: Yes, the recommendation to store mephentermine solutions in a dark environment indicates sensitivity to light.[2] Light exposure can potentially catalyze oxidative degradation. Therefore, it is critical to protect solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency in prepared mephentermine solution. 1. Improper Storage: Exposure to light or elevated temperatures. 2. Chemical Degradation: Oxidative degradation (N-demethylation, p-hydroxylation) over time. 3. Incorrect pH: The pH of the solution may be outside the optimal stability range.1. Always store stock and working solutions in a dark, refrigerated environment (2-8°C). 2. Prepare solutions fresh, especially for long-duration experiments. If storing, do so for the shortest possible time. 3. Ensure the pH of your aqueous solution is controlled and documented. A pH of around 6 has been noted for mephentermine sulfate solutions.
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation Products: Formation of phentermine, p-hydroxymephentermine, or other byproducts due to stress conditions (light, heat, pH). 2. Contamination: Contamination from glassware, solvents, or other reagents.1. Utilize a validated stability-indicating HPLC method capable of resolving mephentermine from its potential degradation products. 2. Run a blank (diluent) injection to check for system contamination. Ensure all glassware is scrupulously clean.
Inconsistent results between experimental batches. 1. Variability in Solution Preparation: Inconsistent final concentration or pH. 2. Differential Degradation: Varying exposure to light or temperature between batches.1. Follow a strict, documented protocol for solution preparation. 2. Standardize the handling and storage conditions for all batches to minimize variability in degradation.

Summary of Stability Data

While specific kinetic data is limited in publicly available literature, the following table summarizes the known stability information for mephentermine in aqueous solutions.

Condition Observation Storage/Handling Recommendation Reference
Temperature Stable in 5% dextrose injection for at least 24 hours at 0-4°C, 30°C, and 45°C.For short-term storage, refrigeration (2-8°C) is recommended. Avoid high temperatures.[2][3]
Light Recommended to be stored in a dark environment.Protect solutions from light using amber vials or by wrapping containers in foil.[2]
pH The pH of a mephentermine sulfate/dextrose admixture remained stable over 24 hours.Monitor and control the pH of the solution. A pH of ~6 has been reported for mephentermine sulfate solutions.[3]
Oxidation Susceptible to N-demethylation and p-hydroxylation.Prepare solutions fresh and consider inert gas purging for long-term studies if oxidation is a concern.[1]

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the stability profile of a drug and to develop stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent concentration of sodium hydroxide, and dilute to the target concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.

    • Incubate at room temperature, taking samples at various time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize each sample with an equivalent concentration of hydrochloric acid and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Take samples at various time points (e.g., 2, 6, 12, 24 hours) and dilute for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C).

    • Sample at various time points and dilute for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • After exposure, dilute both the exposed and control samples for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Parameter Specification
HPLC System HPLC with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized. A simple starting point could be Acetonitrile:Water with phosphoric acid.[2]
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of this compound (e.g., around 257 nm)
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Degradation_Pathway Mephentermine This compound N_Demethylation N-Demethylation (Oxidative) Mephentermine->N_Demethylation P_Hydroxylation p-Hydroxylation (Oxidative) Mephentermine->P_Hydroxylation Phentermine Phentermine N_Demethylation->Phentermine P_Hydroxy_Mephentermine p-Hydroxymephentermine P_Hydroxylation->P_Hydroxy_Mephentermine

Caption: Oxidative degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Mephentermine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc data Evaluate Data (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study of Mephentermine HCl.

Troubleshooting_Diagram start Inconsistent Experimental Results? check_potency Is there a loss of potency? start->check_potency check_peaks Are there unexpected peaks in HPLC? start->check_peaks check_potency->check_peaks No storage Review Storage Conditions (Temp, Light, Duration) check_potency->storage Yes degradation Suspect Degradation check_peaks->degradation Yes contamination Suspect Contamination check_peaks->contamination Yes prep_fresh Action: Prepare solutions fresh and store properly. storage->prep_fresh validate_method Action: Use validated stability- indicating method. degradation->validate_method check_blanks Action: Run solvent blanks and clean glassware. contamination->check_blanks

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing Mephentermine Hydrochloride Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective and safe use of Mephentermine Hydrochloride in in vivo experimental settings. Authored for professionals in drug development and scientific research, this guide offers detailed dosage information, experimental protocols, and troubleshooting advice to streamline your research and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for this compound in rats and mice?

A1: Establishing an optimal starting dose is critical. While specific therapeutic doses for preclinical models are not extensively published, a starting point can be estimated from human clinical doses and toxicity data. Human doses for maintaining blood pressure are typically in the range of 15-45 mg.[1][2] Using dose conversion formulas based on body surface area, a rough starting dose for rats can be estimated. The intraperitoneal LD50 (the dose that is lethal to 50% of the animals) in mice has been reported as 232 mg/kg, which provides an upper limit for dose-ranging studies.[3] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific experimental model and desired effect.

Q2: What are the common routes of administration for this compound in animal studies?

A2: The most common parenteral routes for administering this compound in rodents are intravenous (IV) and intraperitoneal (IP) injections. The choice of route depends on the desired onset and duration of action. IV administration results in an immediate onset of action, while IP injection leads to a slower absorption and a longer duration of effect.[1]

Q3: What are the expected physiological effects of this compound in vivo?

A3: this compound is an indirectly acting sympathomimetic amine. It primarily acts by stimulating the release of norepinephrine (B1679862) and dopamine (B1211576).[1] This leads to increased heart rate, cardiac contractility, and blood pressure.[4] At higher doses, central nervous system (CNS) stimulation, including increased locomotor activity, may be observed.[5][6]

Q4: How can I monitor the cardiovascular effects of this compound in my animal model?

A4: Continuous monitoring of cardiovascular parameters is essential. This can be achieved through various methods, including radiotelemetry for conscious, freely moving animals, or by using tail-cuff systems for intermittent blood pressure measurements. For more detailed hemodynamic assessments in anesthetized animals, catheterization for direct arterial blood pressure measurement and cardiac output determination can be employed.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect at the initial dose - Dose too low- Ineffective route of administration- Incorrect drug preparation- Perform a dose-escalation study to find the effective dose.- Consider a different route of administration (e.g., IV instead of IP for a more rapid effect).- Verify the concentration and stability of your this compound solution.
Unexpected animal mortality - Dose too high (approaching LD50)- Rapid IV injection causing cardiac events- Animal stress- Reduce the dose significantly. The reported IP LD50 in mice is 232 mg/kg.[3]- Administer IV injections slowly over 1-2 minutes.- Ensure proper animal handling and acclimatization to minimize stress.
High variability in animal response - Inconsistent injection technique- Differences in animal age, weight, or strain- Misinjection (e.g., into the cecum or fat pad during IP injection)- Standardize the injection procedure for all animals.- Use animals of a consistent age, weight, and genetic background.- Ensure proper needle placement during IP injections to avoid misinjection.[8]
Signs of excessive CNS stimulation (hyperactivity, stereotypy) - Dose is too high, leading to significant dopamine release.- Reduce the dose to a level that produces the desired cardiovascular effect without excessive behavioral changes.
Injection site reactions (swelling, inflammation) - Irritation from the drug solution- Non-sterile injection technique- Ensure the pH of the drug solution is close to neutral.- Use sterile drug solutions and aseptic injection techniques.

Quantitative Data Summary

Estimated In Vivo Dosages of this compound
Animal Model Route of Administration Dosage Range (mg/kg) Observed Effects Reference
MouseIntraperitoneal (IP)Up to 232 (LD50)Lethality[3]
RatIntravenous (IV) / Intraperitoneal (IP)Estimated: 2-10Increased blood pressure and heart rate (based on human dose conversion)N/A

Note: The dosage for rats is an estimation based on human clinical data and should be validated with a dose-response study in your specific animal model.

Administration Parameters for Rodents
Parameter Mouse Rat Reference
Needle Gauge (IV - Tail Vein) 27-30G25-27G[9]
Needle Gauge (IP) 25-27G23-25G[9]
Max IV Volume (bolus) 5 ml/kg5 ml/kg[9]
Max IP Volume 10 ml/kg10 ml/kg[9]

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Rats
  • Preparation:

    • Prepare a sterile solution of this compound in 0.9% saline at the desired concentration.

    • Warm the rat's tail using a heat lamp or warm water (around 40°C) for 2-3 minutes to induce vasodilation of the lateral tail veins.

    • Place the rat in a suitable restrainer.

  • Injection:

    • Disinfect the tail with 70% ethanol.

    • Using a 25-27 gauge needle attached to a syringe, insert the needle into one of the lateral tail veins, parallel to the vein.

    • Aspirate gently to confirm the presence of blood in the needle hub.

    • Inject the this compound solution slowly over 1-2 minutes.

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

    • Begin cardiovascular or behavioral monitoring according to your experimental design.

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
  • Preparation:

    • Prepare a sterile solution of this compound in 0.9% saline.

    • Gently restrain the mouse by scruffing the neck and securing the tail.

  • Injection:

    • Tilt the mouse's head downwards at a slight angle.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.

    • Aspirate to ensure no fluid or blood is drawn back into the syringe.

    • Inject the solution smoothly.

    • Withdraw the needle.

  • Post-injection Monitoring:

    • Place the mouse back in its cage and observe for any signs of distress.

    • Commence experimental measurements as planned.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring cluster_analysis Data Analysis prep_drug Prepare sterile Mephentermine HCl solution admin_iv Intravenous (IV) Injection prep_drug->admin_iv admin_ip Intraperitoneal (IP) Injection prep_drug->admin_ip prep_animal Acclimatize and prepare animal model (rat/mouse) prep_animal->admin_iv prep_animal->admin_ip monitor_cv Cardiovascular Monitoring (Blood Pressure, Heart Rate) admin_iv->monitor_cv monitor_behav Behavioral Assessment (Locomotor Activity) admin_iv->monitor_behav admin_ip->monitor_cv admin_ip->monitor_behav analysis Analyze physiological and behavioral data monitor_cv->analysis monitor_behav->analysis

Caption: Experimental workflow for in vivo studies with this compound.

signaling_pathway mephentermine Mephentermine HCl nerve_terminal Sympathetic Nerve Terminal mephentermine->nerve_terminal Stimulates norepinephrine Norepinephrine (NE) Release nerve_terminal->norepinephrine dopamine Dopamine (DA) Release nerve_terminal->dopamine adrenergic_receptors Adrenergic Receptors (α and β) norepinephrine->adrenergic_receptors Activates cns_effects CNS Effects: - Increased Locomotor Activity dopamine->cns_effects cardiovascular_effects Cardiovascular Effects: - Increased Heart Rate - Increased Contractility - Vasoconstriction adrenergic_receptors->cardiovascular_effects

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: Mephentermine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Mephentermine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic issue that can compromise the accuracy and resolution of your this compound analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Q1: My this compound peak is exhibiting significant tailing. What are the most likely causes?

A1: Peak tailing for a basic compound like this compound in reverse-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine groups of Mephentermine, leading to undesirable secondary retention and peak tailing.[1][2][3] This is a very common cause for the peak tailing of basic compounds.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, causing peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in asymmetrical peaks.

  • Extra-Column Effects: Issues such as long tubing, large detector cell volume, or poorly made connections can contribute to peak broadening and tailing.[1]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A2: A logical troubleshooting workflow can help you efficiently identify and resolve the issue. Start by evaluating the most common and easily addressable causes.

Troubleshooting Workflow for Peak Tailing

troubleshooting_workflow start Peak Tailing Observed check_mobile_phase Verify Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_column Evaluate Column (Age, Performance, Contamination) check_mobile_phase->check_column Mobile phase OK adjust_ph Adjust Mobile Phase pH (e.g., to pH 3-4) check_mobile_phase->adjust_ph pH incorrect use_additive Add Mobile Phase Modifier (e.g., Triethylamine) check_mobile_phase->use_additive Silanol interaction suspected check_sample Assess Sample (Concentration, Solvent) check_column->check_sample Column OK flush_column Flush or Regenerate Column check_column->flush_column Contamination suspected replace_column Replace Column (Consider End-Capped Column) check_column->replace_column Column is old check_system Inspect HPLC System (Connections, Tubing, Flow Rate) check_sample->check_system Sample OK dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Overload suspected optimize_system Optimize System (Minimize Tubing Length) check_system->optimize_system Extra-column volume high end_bad Issue Persists check_system->end_bad System OK end_good Peak Shape Improved adjust_ph->end_good use_additive->end_good flush_column->replace_column No improvement flush_column->end_good replace_column->end_good dilute_sample->end_good optimize_system->end_good

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is the optimal mobile phase pH for this compound analysis to minimize peak tailing?

A3: To minimize silanol interactions, it is recommended to work at a lower pH. A mobile phase pH between 3 and 4 is generally effective for protonating residual silanol groups on the silica (B1680970) surface, thereby reducing their interaction with the basic Mephentermine molecule.

Q4: Can mobile phase additives help in reducing peak tailing?

A4: Yes, adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, leading to improved peak symmetry. A concentration of 10-25 mM TEA is a good starting point. However, be aware that TEA can shorten column lifetime and may suppress ionization in mass spectrometry detection.

Q5: How does column choice affect peak tailing for this compound?

A5: The choice of HPLC column is critical. For basic compounds like Mephentermine, it is advisable to use a modern, high-purity, end-capped C8 or C18 column. End-capping chemically bonds a small silane (B1218182) to the unreacted silanol groups, effectively shielding them from interaction with the analyte. Columns with a lower silanol activity are also a good option.

Q6: Could my sample preparation be causing the peak tailing?

A6: Yes, two aspects of sample preparation are common culprits:

  • Sample Overload: Injecting too high a concentration of this compound can lead to peak fronting followed by tailing. If you suspect this, try diluting your sample and reinjecting.

  • Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.

Q7: What if all the peaks in my chromatogram are tailing, not just this compound?

A7: If all peaks are tailing, it is likely a systemic issue rather than a specific chemical interaction. Check for the following:

  • Column Void: A void at the head of the column can cause peak distortion for all analytes. This can be caused by pressure shocks or operating at a high pH.

  • Blocked Frit: A partially blocked frit at the column inlet can also lead to poor peak shape.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing for all peaks.

Experimental Protocols

Below is a recommended starting HPLC method for the analysis of this compound. This protocol is based on methods for similar compounds and general principles for the analysis of basic drugs.

Recommended HPLC Parameters for this compound Analysis

ParameterRecommended Value
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : 25 mM Potassium Phosphate (B84403) Buffer (pH 3.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 263 nm

Protocol for Mobile Phase Preparation (25 mM Potassium Phosphate Buffer, pH 3.5)

  • Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

  • Adjust the pH to 3.5 using phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

  • Mix the filtered buffer with acetonitrile in a 60:40 (v/v) ratio.

  • Degas the mobile phase before use.

Protocol for Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution can be further diluted with the mobile phase to prepare working standard solutions.

Data Presentation

The following table illustrates how different mobile phase pH values can impact the peak asymmetry of a basic compound like this compound. A peak asymmetry factor closer to 1 indicates a more symmetrical peak.

Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (Illustrative)
7.02.1
5.51.8
4.51.4
3.51.1

This data is for illustrative purposes to demonstrate the expected trend.

Logical Relationship of Causes and Solutions for Peak Tailing

causes_solutions cluster_causes Potential Causes cluster_solutions Solutions cause1 Silanol Interactions solution1a Use End-Capped Column cause1->solution1a solution1b Add Competing Base (TEA) cause1->solution1b cause2 Incorrect Mobile Phase pH solution2 Adjust pH (e.g., pH 3-4) cause2->solution2 cause3 Column Overload solution3 Dilute Sample cause3->solution3 cause4 Column Contamination solution4 Flush or Replace Column cause4->solution4 cause5 Extra-Column Volume solution5 Minimize Tubing Length cause5->solution5

Caption: Mapping of common causes of peak tailing to their respective solutions.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Mephentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Mephentermine (B94010) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Mephentermine hydrochloride?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Mephentermine, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). Both phenomena can compromise the accuracy, precision, and sensitivity of the analytical method. For a basic compound like Mephentermine, ion suppression is a common challenge in reversed-phase chromatography, often caused by endogenous phospholipids (B1166683) from plasma or salts from urine that interfere with the electrospray ionization (ESI) process.

Q2: I am observing inconsistent peak areas and retention time shifts for my Mephentermine standards in plasma samples compared to neat solutions. Is this likely a matrix effect?

A2: Yes, inconsistent peak areas and shifts in retention time between neat standards and matrix-spiked samples are strong indicators of matrix effects. These issues arise because components of the biological matrix can interact with the analyte or the stationary phase, altering the chromatographic behavior and ionization of Mephentermine.

Q3: How can I quantitatively assess the matrix effect in my Mephentermine assay?

A3: The matrix effect can be quantitatively evaluated using the post-extraction spike method. This involves comparing the peak area of Mephentermine spiked into a blank, extracted matrix with the peak area of a pure Mephentermine solution at the same concentration. The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. An MF value close to 1 indicates a negligible matrix effect.

Q4: What is a suitable internal standard (IS) for the LC-MS/MS analysis of Mephentermine to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Mephentermine-d3 or Mephentermine-d5. A SIL IS will have nearly identical chemical properties and chromatographic behavior to Mephentermine, meaning it will experience similar matrix effects. This co-elution allows for accurate correction of any signal suppression or enhancement, leading to more reliable quantification. If a SIL IS is not available, a structural analog with similar physicochemical properties and chromatographic retention can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic amine group of Mephentermine and residual silanols on the C18 column.- Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid (0.1%) to both the aqueous and organic mobile phases to protonate the silanols and reduce secondary interactions. The use of a buffer, such as ammonium (B1175870) formate, can also improve peak shape.[1] - Column Selection: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column) that has fewer active silanol (B1196071) groups.
Significant Ion Suppression Co-elution of endogenous phospholipids from plasma or serum samples.- Sample Preparation: Implement a sample preparation method specifically designed to remove phospholipids. Techniques like Solid-Phase Extraction (SPE) or HybridSPE® are effective.[2] Protein precipitation is a simpler but less effective method for removing phospholipids.[3][4] - Chromatographic Separation: Optimize the chromatographic gradient to separate Mephentermine from the phospholipid elution zone. Phospholipids typically elute in the later part of a reversed-phase gradient.
Inconsistent Results Between Sample Lots Variability in the composition of the biological matrix between different sources or subjects.- Method Robustness Check: During method validation, evaluate the matrix effect using at least six different lots of the biological matrix. - Use of a Stable Isotope-Labeled Internal Standard: A SIL IS is the most effective way to compensate for variability in matrix effects between different sample lots.
Low Recovery Inefficient extraction of Mephentermine from the biological matrix.- Optimize Extraction pH: Mephentermine is a basic compound. Adjusting the pH of the sample to a basic pH (e.g., using a buffer) before liquid-liquid extraction (LLE) will ensure it is in its neutral form, improving its partitioning into an organic solvent. - Choice of Extraction Solvent: For LLE, experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one that provides the best recovery for Mephentermine.

Quantitative Data on Matrix Effects

Analyte Matrix Sample Preparation Matrix Effect (%) Reference
AmphetamineWhole BloodProtein Precipitation15-25 (Suppression)[5]
PhentermineWhole BloodLiquid-Liquid Extraction<15 (Suppression)[5]
MephentermineUrineDilute and ShootNot specified, but met validation criteria[6]
AmphetaminePlasmaSolid-Phase Extraction<10 (Suppression)[7]

Note: The values presented are illustrative and can vary depending on the specific LC-MS/MS conditions and the individual sample matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Mephentermine from Whole Blood

This protocol is adapted from a method for the analysis of amphetamines and phentermine in whole blood.[5][8]

1. Sample Preparation:

  • To 1 mL of whole blood sample in a screw-cap tube, add 100 µL of the internal standard working solution (e.g., Mephentermine-d3 in methanol).

  • Add 2 mL of a saturated trisodium (B8492382) phosphate (B84403) buffer to basify the sample. Vortex to mix.

2. Extraction:

  • Add 6 mL of 1-chlorobutane (B31608) to the tube.

  • Cap the tube and rotate for 15 minutes to ensure thorough extraction.

  • Centrifuge at approximately 2,500 rpm for 15 minutes to separate the layers.

3. Evaporation and Reconstitution:

  • Transfer the upper organic layer to a clean tube.

  • Add 100 µL of 0.2% HCl in 2-propanol to each tube.

  • Evaporate the samples to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitute the dried extract in 200 µL of 0.1% formic acid in water.

4. LC-MS/MS Analysis:

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: "Dilute and Shoot" Method for Mephentermine in Urine

This protocol is based on the method developed by Lin et al. (2016) for the rapid analysis of Mephentermine in urine.[6]

1. Sample Preparation:

  • Dilute the urine sample with the initial mobile phase (e.g., 1:10 dilution).

  • Add the internal standard to the diluted sample.

2. LC-MS/MS Analysis:

  • Inject a small aliquot (e.g., 5 µL) of the diluted sample directly into the LC-MS/MS system.

LC-MS/MS Parameters (General Guidance):

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is typical for positive ion mode ESI.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the protonated molecule of Mephentermine [M+H]+, and at least two product ions should be monitored for confirmation.

Visualizations

MatrixEffectWorkflow cluster_start Start: Sample Analysis cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Start LC-MS/MS Analysis of Mephentermine in Biological Matrix Problem Inconsistent Results? (Poor peak shape, variable intensity) Start->Problem Assess Quantitative Assessment (Post-Extraction Spike) Problem->Assess Yes Revalidate Re-validate Method Problem->Revalidate No Decision Matrix Effect Significant? Assess->Decision SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) Decision->SamplePrep Yes Chromo Optimize Chromatography (e.g., Gradient, Column) Decision->Chromo Yes IS Use Stable Isotope-Labeled Internal Standard Decision->IS Yes Decision->Revalidate No SamplePrep->Revalidate Chromo->Revalidate IS->Revalidate

Caption: Workflow for identifying and mitigating matrix effects.

TroubleshootingLogic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Poor Peak Tailing for Mephentermine Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Column Overload Issue->Cause2 Cause3 Inappropriate Sample Solvent Issue->Cause3 Solution1a Add Acidic Modifier to Mobile Phase Cause1->Solution1a Solution1b Use End-capped Column Cause1->Solution1b Solution2 Reduce Injection Volume/Concentration Cause2->Solution2 Solution3 Match Sample Solvent to Initial Mobile Phase Cause3->Solution3

Caption: Troubleshooting logic for peak tailing.

References

Mephentermine Hydrochloride Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Mephentermine (B94010) Hydrochloride and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for Mephentermine Hydrochloride?

A1: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure (a tertiary amine with a phenyl group), the primary degradation pathways are expected to involve oxidation and N-demethylation. Under oxidative stress, the tertiary amine can be oxidized to an N-oxide. The N-methyl group can also be cleaved, leading to the formation of phentermine, its primary metabolite. The phenyl ring may undergo hydroxylation, particularly at the para-position.

Q2: What are the major challenges in the HPLC analysis of mephentermine and its degradation products?

A2: Mephentermine is a basic amine, which can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanols. This can be mitigated by using a mobile phase with a suitable pH (typically acidic, around 3-4), incorporating a competing amine (like triethylamine) in the mobile phase, or using a modern, end-capped column with low silanol (B1196071) activity. Additionally, ensuring adequate separation from potential degradation products, which may have similar polarities, requires careful method development.

Q3: Which analytical techniques are most suitable for identifying unknown degradation products of mephentermine?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the most powerful technique for identifying unknown degradation products. HPLC provides the separation of the parent drug from its degradants, and the mass spectrometer allows for the determination of the molecular weight and fragmentation pattern of each component, which is crucial for structural elucidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing) for Mephentermine peak - Interaction of the basic amine with acidic silanols on the column packing.- Inappropriate mobile phase pH.- Use a mobile phase with a pH of 3-4 to ensure the amine is protonated.- Add a competing base like 0.1% triethylamine (B128534) to the mobile phase.- Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds.
Inconsistent retention times - Inadequate system equilibration.- Fluctuations in mobile phase composition or temperature.- Pump malfunction or leaks.- Ensure the column is fully equilibrated with the mobile phase before injection.- Use an HPLC column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost peaks appearing in the chromatogram - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity HPLC-grade solvents.- Implement a robust needle wash procedure in the autosampler method.- Inject a blank (mobile phase) to confirm carryover.
Low sensitivity or no peaks detected - Incorrect detection wavelength.- Sample degradation in the vial.- Detector lamp issue.- Determine the UV absorbance maximum for mephentermine (around 263 nm is reported for the related compound phentermine) and set the detector accordingly.- Ensure sample solutions are fresh and stored appropriately.- Check the status and age of the detector lamp.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of this compound to facilitate the development of a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Thermal Degradation: Expose the solid drug powder to 105°C in a hot air oven for 24 hours. Dissolve a portion of the powder in the mobile phase to achieve a final concentration of 100 µg/mL.

    • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve a portion of the powder in the mobile phase to achieve a final concentration of 100 µg/mL.

Stability-Indicating HPLC Method

This method is designed to separate mephentermine from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile (B52724) and 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 263 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Quantitative Data Summary

The following table presents illustrative results from a forced degradation study on this compound. Note that this is an example to demonstrate typical data presentation and the values are hypothetical.

Stress Condition% Assay of Mephentermine% Total DegradationNumber of Degradation Peaks
Acid Hydrolysis (1N HCl, 80°C, 6h) 92.57.52
Alkaline Hydrolysis (1N NaOH, 80°C, 2h) 88.211.83
Oxidative (30% H₂O₂, RT, 24h) 85.114.94
Thermal (105°C, 24h) 98.71.31
Photolytic (UV/Vis, 7 days) 96.43.62

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Mephentermine HCl Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Alkali Alkaline Hydrolysis (1N NaOH, 80°C) Stock->Alkali Oxidative Oxidative (30% H2O2, RT) Stock->Oxidative Thermal Thermal (Solid, 105°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Dilute & Neutralize Alkali->HPLC Dilute & Neutralize Oxidative->HPLC Dilute & Neutralize Thermal->HPLC Dilute & Neutralize Photo->HPLC Dilute & Neutralize Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for Forced Degradation Study of Mephentermine HCl.

G Mephentermine Mephentermine N_Oxide Mephentermine N-Oxide Mephentermine->N_Oxide Oxidation Phentermine Phentermine (N-demethylation) Mephentermine->Phentermine Oxidation / Hydrolysis p_Hydroxy p-Hydroxy-Mephentermine Mephentermine->p_Hydroxy Oxidation

Caption: Hypothetical Degradation Pathways of Mephentermine.

Technical Support Center: Mephentermine Hydrochloride Experiments and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Mephentermine (B94010) Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis observed in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is mephentermine hydrochloride and how does it work?

This compound is a sympathomimetic amine that acts as both a direct alpha-adrenergic receptor agonist and, more significantly, an indirect agent that triggers the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1][2] This release of norepinephrine leads to increased cardiac output and both systolic and diastolic blood pressure.[2]

Q2: What is tachyphylaxis and why does it occur with mephentermine?

Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the case of mephentermine, this occurs because its primary mechanism of action is the release of endogenous norepinephrine.[1][2] With successive doses, the presynaptic nerve terminals become depleted of their norepinephrine stores, leading to a diminished physiological response.

Q3: What are the common signs of mephentermine-induced tachyphylaxis in an experimental setting?

The most common sign is a progressively reduced pressor (blood pressure-increasing) response to repeated doses of mephentermine. For instance, the initial dose may produce a significant rise in blood pressure, while subsequent doses at the same concentration result in a markedly weaker or even negligible response.

Q4: Can tachyphylaxis to mephentermine affect the response to other sympathomimetic drugs?

Yes, cross-tachyphylaxis can occur. After developing tachyphylaxis to mephentermine, the response to other indirect-acting sympathomimetic amines, such as tyramine (B21549) or ephedrine, may also be reduced. This is because these agents share a similar mechanism of relying on norepinephrine release.

Troubleshooting Guides

Issue 1: Rapid Development of Tachyphylaxis to Mephentermine

Symptoms:

  • Diminished pressor response after 2-3 consecutive doses of mephentermine.

  • Complete loss of response to mephentermine despite increasing the dose.

Possible Causes:

  • Depletion of vesicular norepinephrine stores in presynaptic neurons.

  • Too frequent administration of mephentermine doses.

Troubleshooting Steps:

  • Confirm Tachyphylaxis: Administer a direct-acting sympathomimetic amine (e.g., norepinephrine or phenylephrine). If a pressor response is still observed, it strongly suggests that the issue is tachyphylaxis to the indirect action of mephentermine and not a general failure of the cardiovascular system.

  • Allow for Recovery: If the experimental design permits, allow for a sufficient washout period (e.g., 60-90 minutes) between mephentermine administrations to allow for the potential replenishment of norepinephrine stores.

  • Administer Norepinephrine Precursors: Consider pretreating the animal model with precursors for norepinephrine synthesis to potentially enhance endogenous stores. See the experimental protocols section for more details on L-DOPA and L-Tyrosine administration.

  • Direct Norepinephrine Infusion: In terminal experiments, a continuous low-dose infusion of norepinephrine can be used to restore the response to mephentermine.

Issue 2: Inconsistent Responses to Mephentermine Across Experimental Subjects

Symptoms:

  • High variability in the initial pressor response to mephentermine.

  • Some subjects exhibit rapid tachyphylaxis while others maintain a response for longer.

Possible Causes:

  • Variability in baseline sympathetic tone and norepinephrine stores among subjects.

  • Differences in anesthetic depth, which can influence sympathetic outflow.

  • Underlying health differences in the animal models.

Troubleshooting Steps:

  • Standardize Acclimatization and Handling: Ensure all animals are acclimatized to the laboratory environment for a consistent period before the experiment to minimize stress-induced variations in catecholamine levels.

  • Monitor and Maintain Consistent Anesthetic Depth: Use physiological monitoring (e.g., heart rate, respiratory rate, response to stimuli) to ensure a stable plane of anesthesia throughout the experiment.

  • Establish a Stable Baseline: Before administering mephentermine, ensure that key physiological parameters like blood pressure and heart rate have been stable for a significant period (e.g., 20-30 minutes).

  • Consider a Priming Dose: A small, initial priming dose of mephentermine can sometimes help to normalize the response to subsequent larger doses, although this may also accelerate the onset of tachyphylaxis.

Experimental Protocols

Protocol 1: Induction of Mephentermine Tachyphylaxis in a Rodent Model

This protocol provides a general framework for inducing tachyphylaxis to mephentermine in an anesthetized rat model. Doses and timings may need to be optimized for specific strains and experimental conditions.

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, i.p.).

  • Cannulation: Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.

  • Mephentermine Administration:

    • Administer an initial intravenous (i.v.) bolus of this compound at a dose of 1 mg/kg.

    • Record the peak increase in mean arterial pressure (MAP).

    • Once the blood pressure returns to baseline, administer a second bolus of mephentermine at the same dose.

    • Repeat this process for a total of 4-5 doses, or until the pressor response is less than 20% of the initial response.

Protocol 2: Prevention of Mephentermine Tachyphylaxis with L-Tyrosine

This protocol outlines a potential strategy to mitigate tachyphylaxis by providing the norepinephrine precursor, L-Tyrosine.

Methodology:

  • Animal Preparation and Cannulation: As described in Protocol 1.

  • Pre-treatment: 60 minutes prior to the induction of anesthesia, administer L-Tyrosine (100 mg/kg, i.p.) or a vehicle control.

  • Stabilization: Allow for stabilization as in Protocol 1.

  • Induction of Tachyphylaxis: Follow the mephentermine administration schedule as described in Protocol 1.

  • Data Analysis: Compare the rate of decline in the pressor response to mephentermine between the L-Tyrosine pre-treated group and the control group.

Protocol 3: Reversal of Mephentermine Tachyphylaxis with Norepinephrine Infusion

This protocol describes a method to restore the response to mephentermine after tachyphylaxis has been established, suitable for terminal experiments.

Methodology:

  • Induce Tachyphylaxis: Follow the procedure in Protocol 1 to induce tachyphylaxis to mephentermine.

  • Norepinephrine Infusion: Once tachyphylaxis is confirmed (pressor response <20% of initial), begin a continuous intravenous infusion of norepinephrine at a low dose (e.g., 0.5-1 µg/kg/min).

  • Titration: Adjust the norepinephrine infusion rate to achieve a stable, slightly elevated baseline MAP.

  • Re-challenge with Mephentermine: Once a stable baseline is re-established, administer a bolus of mephentermine (1 mg/kg, i.v.).

  • Observation: Record the pressor response to mephentermine in the presence of the norepinephrine infusion.

Quantitative Data Summary

ParameterThis compoundL-TyrosineL-DOPANorepinephrine
Typical Experimental Dose 1-5 mg/kg (i.v. bolus)50-200 mg/kg (i.p.)50-100 mg/kg (i.p.)0.5-2 µg/kg/min (i.v. infusion)
Administration Route Intravenous (i.v.), Intramuscular (i.m.)Intraperitoneal (i.p.), Oral (p.o.)Intraperitoneal (i.p.)Intravenous (i.v.)
Purpose in Tachyphylaxis Experiments Induction of TachyphylaxisPrevention/MitigationPrevention/MitigationReversal
Time Course of Action Rapid onset (minutes)Slower onset (requires uptake and conversion)Slower onset (requires conversion)Rapid onset (minutes)

Visualizations

Mephentermine_Tachyphylaxis_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Mephentermine Mephentermine Hydrochloride Vesicle Norepinephrine (NE) Vesicles Mephentermine->Vesicle Stimulates Release NE_released Norepinephrine (Released) Vesicle->NE_released Depletion with repeated doses Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binds to Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Synthesis NE_synthesized Norepinephrine (Synthesized) LDOPA->NE_synthesized Synthesis NE_synthesized->Vesicle Replenishes placeholder Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response Experimental_Workflow_Tachyphylaxis cluster_setup Experimental Setup cluster_induction Tachyphylaxis Induction cluster_intervention Intervention Strategies cluster_outcome Outcome Assessment Animal_Prep Animal Preparation (Anesthesia, Cannulation) Stabilization Stabilization Period (30 min) Animal_Prep->Stabilization Dose1 Mephentermine Dose 1 (e.g., 1 mg/kg) Stabilization->Dose1 Measure1 Measure Pressor Response Dose1->Measure1 Dose_repeat Repeat Dosing until Response < 20% of Initial Measure1->Dose_repeat NE_infusion Norepinephrine Infusion Post-Tachyphylaxis Dose_repeat->NE_infusion Reversal Arm Compare_responses Compare Rate of Tachyphylaxis Development Dose_repeat->Compare_responses Precursor Pre-treatment with Norepinephrine Precursor (e.g., L-Tyrosine) Precursor->Stabilization Prevention Arm Assess_reversal Assess Restoration of Mephentermine Response NE_infusion->Assess_reversal Troubleshooting_Logic rect_node rect_node Start Diminished Response to Mephentermine Check_Direct_Agonist Administer Direct Adrenergic Agonist (e.g., Norepinephrine) Start->Check_Direct_Agonist Response_to_Direct Response Observed? Check_Direct_Agonist->Response_to_Direct Tachyphylaxis_Confirmed Tachyphylaxis is the likely cause. Response_to_Direct->Tachyphylaxis_Confirmed Yes Systemic_Issue Investigate other systemic issues: - Anesthetic depth - Cardiovascular failure Response_to_Direct->Systemic_Issue No Allow_Washout Allow for a washout period (60-90 min) Tachyphylaxis_Confirmed->Allow_Washout Administer_Precursors Consider pre-treatment with norepinephrine precursors Tachyphylaxis_Confirmed->Administer_Precursors Infuse_NE For terminal experiments, consider a low-dose norepinephrine infusion Tachyphylaxis_Confirmed->Infuse_NE

References

Technical Support Center: Managing Cardiovascular Side Effects of Mephentermine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mephentermine (B94010) in animal models. The information is designed to address specific cardiovascular side effects that may be encountered during experiments.

Troubleshooting Guides

This section offers solutions to common cardiovascular problems observed with mephentermine administration in animal models.

Issue 1: Severe Hypertension Following Mephentermine Administration

Question: My animal model (rat/dog) is exhibiting a sudden and severe increase in blood pressure after mephentermine injection. How can I manage this?

Answer:

Severe hypertension is a known side effect of mephentermine due to its sympathomimetic action, which involves the release of norepinephrine (B1679862) and direct agonism at alpha-adrenergic receptors.[1] This leads to peripheral vasoconstriction and an increase in blood pressure.[1] Management of a hypertensive crisis is crucial to prevent adverse outcomes such as cerebral hemorrhage or cardiac damage.[2]

Immediate Actions:

  • Stop Mephentermine Administration: If using a continuous infusion, cease it immediately.

  • Administer an Alpha-Adrenergic Antagonist: Phentolamine (B1677648) is a non-selective alpha-blocker that can effectively reverse mephentermine-induced vasoconstriction.[3]

    • For Rats: A potential starting dose for a hypertensive crisis is 0.05 to 0.1 mg/kg intravenously (IV) or intramuscularly (IM).[4]

    • For Dogs: A similar starting dose of 0.05 to 0.1 mg/kg IV can be used.[4]

  • Monitor Blood Pressure Continuously: Use an arterial line for real-time and accurate blood pressure monitoring.[5] Titrate the phentolamine dose to achieve the desired reduction in blood pressure.

  • Supportive Care: Ensure adequate oxygenation and ventilation.

Experimental Protocol: Management of Mephentermine-Induced Hypertensive Crisis in a Rat Model

  • Animal Preparation: Anesthetize the rat and insert a catheter into the femoral artery for continuous blood pressure monitoring.

  • Induction of Hypertension: Administer a hypertensive dose of mephentermine intravenously.

  • Intervention: Once a hypertensive crisis is established (e.g., a sustained systolic blood pressure >180 mmHg), administer phentolamine at a starting dose of 0.1 mg/kg IV.

  • Monitoring and Titration: Continuously monitor the arterial blood pressure. If the initial dose is insufficient, administer additional boluses of 0.05 mg/kg every 5-10 minutes until the target blood pressure is reached.

  • Data Collection: Record blood pressure, heart rate, and ECG throughout the experiment.

Quantitative Data: Hemodynamic Effects of Mephentermine in Cattle

The following table summarizes the hemodynamic changes observed in cattle with induced cardiovascular depression following a single intramuscular injection of a mephentermine-based product (1 ml/25 kg).[6][7]

ParameterChange from Baseline (Mean ± SEM)P-value
Cardiac Output+68 L/min (±14%)< 0.05
Mean Arterial Pressure (MAP)+14 mmHg (±4%)< 0.05
Heart Rate (HR)+22 bpm (±8%)< 0.05
Peak Rate of Ventricular Pressure Change (Systole)+37 mmHg/s (±13%)< 0.05
Peak Rate of Ventricular Pressure Change (Diastole)+31 mmHg/s (±7%)< 0.05

Signaling Pathway: Mephentermine-Induced Hypertension and Its Reversal

Mephentermine Mephentermine Norepinephrine Norepinephrine Release Mephentermine->Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1 Stimulates Vasoconstriction Peripheral Vasoconstriction Alpha1->Vasoconstriction Hypertension Hypertension Vasoconstriction->Hypertension Phentolamine Phentolamine Phentolamine->Alpha1 Blocks Start Mephentermine Administration Monitor Monitor ECG and Hemodynamics Start->Monitor Arrhythmia Arrhythmia Detected? Monitor->Arrhythmia Arrhythmia->Monitor No Stop Stop Mephentermine Infusion Arrhythmia->Stop Yes BetaBlocker Administer Beta-Blocker (Esmolol) Stop->BetaBlocker Assess Assess Response BetaBlocker->Assess Resolved Arrhythmia Resolved? Assess->Resolved Resolved->BetaBlocker No (Adjust Dose) Continue Continue Monitoring Resolved->Continue Yes End End of Protocol Continue->End

References

Technical Support Center: Mephentermine Hydrochloride Plasma Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of mephentermine (B94010) hydrochloride from plasma samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of mephentermine hydrochloride from plasma, providing potential causes and actionable solutions.

Issue 1: Low Analyte Recovery

Q: My extraction protocol is resulting in consistently low recovery of mephentermine. What are the potential causes and how can I improve it?

A: Low recovery of mephentermine can stem from several factors related to the chosen extraction method—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT).

Potential Causes and Solutions:

Potential CauseRecommended Action
Incorrect pH of Plasma Sample (LLE & SPE) Mephentermine is a basic compound. Ensure the plasma sample is basified (pH > 10) before extraction to keep it in its non-ionized form, which is more soluble in organic solvents. Use a buffer to maintain a stable pH.
Inappropriate Extraction Solvent (LLE) The polarity of the organic solvent is critical. Experiment with different solvents or solvent mixtures. Methyl tert-butyl ether (MTBE) is a commonly used and effective solvent for mephentermine extraction.[1][2] Other options include hexane (B92381) or mixtures containing ethyl acetate.
Insufficient Mixing/Vortexing (LLE & PPT) Ensure thorough mixing of the plasma sample with the extraction solvent or precipitating agent to maximize the interaction and transfer of the analyte. Increase vortexing time and intensity.
Suboptimal SPE Sorbent/Cartridge The choice of SPE sorbent is crucial. For mephentermine, a cation-exchange or a mixed-mode (e.g., reversed-phase and cation-exchange) sorbent is often effective. Ensure the sorbent capacity is not exceeded by the amount of analyte.
Improper SPE Conditioning or Elution Ensure the SPE cartridge is properly conditioned to activate the sorbent. The elution solvent must be strong enough to displace the analyte from the sorbent. A common elution solvent for basic compounds is a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small percentage of a basic modifier like ammonium (B1175870) hydroxide (B78521).
Incomplete Protein Precipitation (PPT) The ratio of the precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma is important. A common starting point is a 3:1 or 4:1 ratio (solvent:plasma).[3][4] Insufficient solvent will lead to incomplete protein removal and potential co-precipitation of the analyte.
Analyte Adsorption to Labware Mephentermine can adsorb to glass or plastic surfaces. Consider using silanized glassware or low-adsorption polypropylene (B1209903) tubes.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Q: I am observing significant signal suppression or enhancement for mephentermine during my LC-MS/MS analysis. How can I mitigate these matrix effects?

A: Matrix effects, caused by co-eluting endogenous components from the plasma, are a common challenge in bioanalysis.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Sample Cleanup The chosen extraction method may not be adequately removing interfering substances like phospholipids. SPE generally provides a cleaner extract compared to LLE and PPT.[1] Consider using an SPE method with a more rigorous wash sequence or a specialized phospholipid removal plate.
Suboptimal Chromatographic Separation If interfering compounds co-elute with mephentermine, matrix effects will be more pronounced. Optimize the HPLC/UHPLC method by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry to improve the separation of the analyte from matrix components.
Choice of Ionization Source While Electrospray Ionization (ESI) is common, it can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrument allows, test the APCI source to see if it reduces matrix effects.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS (e.g., mephentermine-d3) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, leading to a more accurate quantification.

Issue 3: Poor Reproducibility and Precision

Q: My replicate extractions are showing high variability in mephentermine concentration. What steps can I take to improve the precision of my method?

A: Poor reproducibility can be caused by inconsistencies in the experimental procedure.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inconsistent Pipetting Ensure accurate and consistent pipetting of the plasma sample, internal standard, and solvents. Calibrate your pipettes regularly.
Variable pH Adjustment Small variations in pH can significantly impact extraction efficiency. Use a calibrated pH meter and ensure consistent pH adjustment for every sample.
Inconsistent Mixing/Vortexing Standardize the vortexing time and speed for all samples to ensure uniform extraction.
SPE Cartridge/Well Inconsistency Ensure that the SPE cartridges or wells are packed uniformly. Inconsistent flow rates can lead to variable recoveries.
Evaporation to Dryness Issues If an evaporation step is used, avoid excessive heating, which can degrade the analyte. Ensure the residue is completely reconstituted in the final solvent by thorough vortexing.
Automated vs. Manual Procedures Manual extraction procedures can introduce more variability than automated ones. If available, consider using an automated liquid handling system for sample preparation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting mephentermine from plasma?

A1: The three most common techniques for extracting mephentermine and similar small molecules from plasma are:

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte between the aqueous plasma and an immiscible organic solvent.[1][2]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from the plasma, while interferences are washed away. The analyte is then eluted with a different solvent.[1]

  • Protein Precipitation (PPT): This is the simplest method, where an organic solvent is added to the plasma to precipitate proteins, and the supernatant containing the analyte is then analyzed.[3][5]

Q2: Which extraction method is the best?

A2: The "best" method depends on the specific requirements of your assay.

  • PPT is fast and simple but often results in the least clean extract, which can lead to significant matrix effects.[3][5]

  • LLE offers a better cleanup than PPT and can provide good recovery.[1]

  • SPE generally provides the highest degree of sample cleanup, leading to lower matrix effects and potentially better sensitivity.[1] However, it is often the most time-consuming and expensive method.

Q3: How do I choose the right internal standard for mephentermine analysis?

A3: The ideal internal standard is a stable isotope-labeled (deuterated) version of the analyte (e.g., mephentermine-d3). If a SIL-IS is not available, a structural analog with similar physicochemical properties and extraction behavior can be used.

Q4: What are typical recovery rates for mephentermine extraction from plasma?

A4: With an optimized protocol, you can expect the following recovery rates:

  • Liquid-Liquid Extraction: 85% ± 5%[1]

  • Solid-Phase Extraction: 92% ± 4%[1]

  • Protein Precipitation: Generally, recovery is good, but the focus is more on the removal of proteins rather than quantitative extraction in the same way as LLE and SPE.

Q5: What are some key validation parameters to consider for a bioanalytical method for mephentermine?

A5: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (in matrix and solution).[6][7]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound extraction and analysis. Note that these values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Extraction Efficiency and Matrix Effect

Extraction MethodRecovery (%)Matrix Effect (%)
Liquid-Liquid Extraction85 ± 5%[1]90 - 110%[1]
Solid-Phase Extraction92 ± 4%[1]95 - 105%[1]

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Result
Linearity Range0.5 - 500 ng/mL[1]
Correlation Coefficient (r²)> 0.995[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Upper Limit of Quantification (ULOQ)500 ng/mL[1]
Inter-day Precision (CV%)< 15%[1]
Inter-day Accuracy (%)85 - 115%[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 500 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution.

  • Basification: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to the plasma sample and vortex for 30 seconds.

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE), vortex vigorously for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.

  • Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard and 500 µL of 2% phosphoric acid. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT)

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution if higher concentration is needed).

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction plasma Plasma Sample + IS basify Basify with NaOH plasma->basify add_solvent Add MTBE & Vortex basify->add_solvent centrifuge Centrifuge add_solvent->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute LC-MS/MS Analysis LC-MS/MS Analysis reconstitute->LC-MS/MS Analysis SPE_Workflow cluster_prep Pre-treatment & Conditioning cluster_extraction Extraction Steps cluster_post Final Steps pretreat Plasma Sample + IS + Acid load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol -> Water) condition->load wash Wash Cartridge (Acid -> Methanol) load->wash elute Elute Analyte (NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Troubleshooting_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_PPT Protein Precipitation (PPT) start Low Analyte Recovery check_ph_lle Check pH (Basify Sample) start->check_ph_lle check_sorbent Check Sorbent (Cation Exchange) start->check_sorbent check_ratio Check Solvent:Plasma Ratio (e.g., 3:1) start->check_ratio check_solvent Check Solvent (e.g., MTBE) check_ph_lle->check_solvent check_mixing_lle Check Mixing (Vortex Time/Speed) check_solvent->check_mixing_lle check_conditioning Check Conditioning & Elution Solvents check_sorbent->check_conditioning check_mixing_ppt Check Mixing (Vortex) check_ratio->check_mixing_ppt

References

Technical Support Center: Mephentermine Hydrochloride Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interference from mephentermine (B94010) hydrochloride in analytical assays.

Troubleshooting Guides

Q1: Our laboratory has encountered an unexpected positive result for amphetamine in a urine sample using an immunoassay. The subject denies illicit drug use but is on medication. Could mephentermine be the cause?

A1: Yes, it is highly plausible that mephentermine is the cause of the false-positive amphetamine result. Mephentermine and its major metabolite, phentermine, are structurally similar to amphetamine and are known to cross-react with the antibodies used in many commercial amphetamine immunoassays.[1][2][3] This cross-reactivity is a common reason for unexpected positive screens.[1]

Troubleshooting Steps:

  • Review Subject's Medication: Confirm if the subject is taking any medications containing mephentermine or other structurally related compounds. A list of common cross-reactants is provided in the FAQ section.

  • Sample Dilution: In some cases, serially diluting the sample can help differentiate a true positive from a cross-reactant, as the dose-response curve may differ.[4]

  • Confirmatory Testing: It is essential to perform a confirmatory test using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to definitively identify the substance.[1][5] These methods can distinguish between mephentermine, phentermine, and amphetamine.[1][5][6]

Q2: A confirmatory analysis via LC-MS/MS is required to investigate a suspected mephentermine-induced false positive on an amphetamine immunoassay. What is a general protocol to follow?

A2: A validated LC-MS/MS method is the gold standard for confirming and quantifying mephentermine and distinguishing it from other amphetamines. Below is a general protocol outline.

Experimental Protocol: LC-MS/MS for Mephentermine Confirmation

This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 0.5 mL urine or blood sample, add an appropriate internal standard (e.g., mephentermine-d5).

    • Add 2 mL of a saturated trisodium (B8492382) phosphate (B84403) buffer and vortex.[7]

    • Add 6 mL of 1-chlorobutane, cap, and rotate for 15 minutes.[7]

    • Centrifuge at approximately 2,500 rpm for 15 minutes to separate the layers.[7]

    • Transfer the organic (upper) layer to a clean tube.[7]

    • Add 100 µL of 0.2% HCl in 2-propanol and evaporate to dryness at approximately 40°C.[7]

    • Reconstitute the residue in 200 µL of 0.1% formic acid in water for analysis.[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 75 mm, 2.7 µm) is suitable.[7]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile (B52724) is commonly employed.

    • Flow Rate: Typically around 0.4 mL/min.

    • Injection Volume: 5-15 µL.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5][8]

    • MRM Transitions: Specific precursor-to-product ion transitions for mephentermine, phentermine, amphetamine, and their respective internal standards should be used for identification and quantification.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of mephentermine interference in amphetamine immunoassays?

A: The interference is primarily due to cross-reactivity . Immunoassays utilize antibodies that bind to specific molecular structures. Mephentermine and its metabolite phentermine share a similar chemical backbone with amphetamine, leading to the antibodies incorrectly binding to them and generating a false-positive signal.[1][2][3]

Q: At what concentrations does mephentermine interfere with amphetamine assays?

A: The concentration at which mephentermine causes a positive result can vary depending on the specific immunoassay kit being used. The following table summarizes reported cross-reactivity data.

Assay KitAnalyteConcentration for Positive Result (ng/mL)
Siemens EMIT® II Plus Amphetamines AssayMephentermine8,000
Emit® d.a.u. Amphetamine Class AssayMephentermine400
Bio-Quant Direct ELISA for amphetaminePhentermine>50 (61% cross-reactivity)

Data compiled from available documentation.[9][10]

Q: Besides mephentermine, what other substances can cause false positives on an amphetamine screen?

A: A wide range of compounds can cross-react with amphetamine immunoassays. These include:

  • Prescription Medications: Phentermine, bupropion, labetalol, amantadine, and ranitidine.[1][2]

  • Over-the-Counter (OTC) Drugs: Pseudoephedrine, ephedrine, and phenylephrine.[2][11]

  • Dietary Supplements: 1,3-dimethylamylamine (DMAA).[2][11]

Q: How is mephentermine metabolized, and what are its major metabolites?

A: Mephentermine is metabolized in the body, primarily to phentermine .[12] Both mephentermine and phentermine can be excreted in the urine and may contribute to a positive amphetamine screen.[12][13][14] The detection of both compounds can be useful in identifying mephentermine use.

Visual Guides

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Positive Amphetamine Screen start Unexpected Positive Amphetamine Immunoassay Result check_meds Review Subject's Medication History start->check_meds is_mephentermine Is Mephentermine or Related Compound Present? check_meds->is_mephentermine confirm_test Perform Confirmatory Test (LC-MS/MS or GC-MS) is_mephentermine->confirm_test Yes no_interferent No Obvious Interferent Found is_mephentermine->no_interferent No interpret Interpret Confirmatory Results confirm_test->interpret report_false Report as False Positive (Mephentermine Detected) interpret->report_false report_true Report as True Positive (Amphetamine Detected) interpret->report_true no_interferent->confirm_test

References

Validation & Comparative

A Comparative In Vivo Analysis of Mephentermine Hydrochloride and Phenylephrine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of vasopressor agents, both Mephentermine (B94010) hydrochloride and Phenylephrine (B352888) are frequently utilized to manage hypotensive states, particularly those induced by anesthesia. While both drugs effectively elevate blood pressure, their distinct pharmacological profiles result in different hemodynamic consequences. This guide provides a comprehensive in-vivo comparison of Mephentermine hydrochloride and Phenylephrine, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental application.

Pharmacological Overview

Phenylephrine is a direct-acting sympathomimetic amine that selectively agonizes α1-adrenergic receptors.[1][2][3] This action leads to potent arterial and venous vasoconstriction, resulting in a rapid increase in systemic vascular resistance and consequently, a rise in blood pressure.[4][5] However, this potent vasoconstriction can also induce a baroreceptor-mediated reflex bradycardia.[4][6]

In contrast, this compound is a mixed-acting sympathomimetic.[4] Its mechanism involves both direct agonism of α and β-adrenergic receptors and, significantly, the indirect release of norepinephrine (B1679862) from adrenergic nerve terminals.[7][8][9][10] This dual action results in increased cardiac output, heart rate, and myocardial contractility, alongside peripheral vasoconstriction.[4][7]

Comparative Efficacy and Hemodynamic Effects

Clinical studies comparing Mephentermine and Phenylephrine, often in the context of spinal anesthesia-induced hypotension, reveal key differences in their in-vivo performance. Phenylephrine generally demonstrates a more rapid onset of action in restoring systolic blood pressure.[4] However, this is frequently accompanied by a decrease in heart rate.[4][11] Conversely, Mephentermine provides a more stable heart rate and may be preferred in patients with a predisposition to bradycardia.[4][11] The trade-off is a slower onset of action and potentially the need for more frequent dosing to maintain the target blood pressure.[4]

Table 1: Hemodynamic Effects of Mephentermine vs. Phenylephrine in Managing Spinal Anesthesia-Induced Hypotension

ParameterMephenterminePhenylephrineReference
Onset of Action (Time to SBP Restoration)Slower (approx. 4.1 minutes)Faster (approx. 2.8 minutes)[4]
Effect on Heart RateMaintained or IncreasedDecreased (Bradycardia)[4][11]
Number of Bolus Doses RequiredMoreFewer[4]
Systolic Blood Pressure ControlEffectiveMore Rapid and Reliable[4][12]
Diastolic Blood PressureIncreasedMarkedly Increased[12]
Cardiac OutputIncreasedDecreased[4]

Signaling Pathways

The distinct clinical effects of Mephentermine and Phenylephrine stem from their different interactions with the adrenergic signaling cascade.

phenylephrine_pathway phenylephrine Phenylephrine alpha1_receptor α1-Adrenergic Receptor phenylephrine->alpha1_receptor binds to gq_protein Gq Protein alpha1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 ip3 IP3 pip2->ip3 PLC cleaves dag DAG er Endoplasmic Reticulum ip3->er binds to receptor on ca_release Ca²⁺ Release er->ca_release stimulates vasoconstriction Vasoconstriction ca_release->vasoconstriction leads to

Figure 1: Phenylephrine Signaling Pathway.

mephentermine_pathway mephentermine Mephentermine nerve_terminal Adrenergic Nerve Terminal mephentermine->nerve_terminal acts on alpha_receptors α-Adrenergic Receptors mephentermine->alpha_receptors also directly stimulates beta_receptors β-Adrenergic Receptors mephentermine->beta_receptors ne_release Norepinephrine Release nerve_terminal->ne_release stimulates ne_release->alpha_receptors activates ne_release->beta_receptors activates vasoconstriction Vasoconstriction alpha_receptors->vasoconstriction cardiac_effects Increased Heart Rate & Contractility beta_receptors->cardiac_effects

Figure 2: Mephentermine Signaling Pathway.

Experimental Protocols

The following outlines a representative experimental protocol for an in-vivo comparison of Mephentermine and Phenylephrine in a clinical setting, synthesized from methodologies of published studies.[4][11][13]

Objective: To compare the efficacy and safety of intravenous bolus doses of Mephentermine and Phenylephrine for the treatment of hypotension following spinal anesthesia.

Study Design: A prospective, randomized, double-blind clinical trial.

Inclusion Criteria:

  • Adult patients (ASA physical status I or II) scheduled for elective surgery under spinal anesthesia.

  • Informed consent obtained.

Exclusion Criteria:

  • Pre-existing hypertension, cardiovascular, or cerebrovascular disease.

  • Known allergy to either study drug.

  • Baseline systolic blood pressure outside a predefined range (e.g., <100 mmHg or >150 mmHg).

Procedure:

  • Baseline Measurement: Record baseline hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR), before administration of spinal anesthesia.

  • Spinal Anesthesia: Administer a standardized spinal anesthetic.

  • Monitoring: Continuously monitor HR and blood pressure at frequent intervals (e.g., every minute) after spinal anesthesia.

  • Definition of Hypotension: Define hypotension as a decrease in SBP to a specific threshold (e.g., < 90 mmHg or a >20% decrease from baseline).

  • Randomization and Intervention: Upon the first episode of hypotension, randomize patients to receive either a bolus of Mephentermine (e.g., 6 mg IV) or Phenylephrine (e.g., 100 mcg IV). The study drugs should be prepared in identical syringes to ensure blinding.

  • Data Collection: Record the time to restoration of SBP to baseline, the number of additional boluses required, and any adverse events such as bradycardia (defined as HR < 50 bpm), tachycardia, nausea, or vomiting.

  • Statistical Analysis: Analyze the collected data using appropriate statistical tests to compare the two groups on primary and secondary outcomes.

experimental_workflow patient_recruitment Patient Recruitment (ASA I/II, Elective Surgery) baseline_monitoring Baseline Hemodynamic Measurements (SBP, HR) patient_recruitment->baseline_monitoring spinal_anesthesia Spinal Anesthesia Administration baseline_monitoring->spinal_anesthesia hypotension_onset Onset of Hypotension (SBP < 90 mmHg or >20% drop) spinal_anesthesia->hypotension_onset randomization Randomization hypotension_onset->randomization mephentermine_group Administer Mephentermine (e.g., 6mg IV Bolus) randomization->mephentermine_group phenylephrine_group Administer Phenylephrine (e.g., 100mcg IV Bolus) randomization->phenylephrine_group data_collection Data Collection (Time to SBP restoration, HR changes, # of boluses, side effects) mephentermine_group->data_collection phenylephrine_group->data_collection analysis Statistical Analysis and Comparison data_collection->analysis

Figure 3: Experimental Workflow for Comparison.

Conclusion for the Researcher

The choice between this compound and Phenylephrine for the in-vivo management of hypotension should be guided by the specific hemodynamic goals and the patient's cardiovascular status. Phenylephrine offers rapid and potent vasoconstriction, making it highly effective for quickly restoring blood pressure, albeit with a risk of reflex bradycardia.[4] Mephentermine provides a more balanced approach by increasing cardiac output and heart rate in addition to its vasoconstrictive effects, which may be advantageous in certain clinical scenarios, despite a slower onset of action.[4][7] Future in-vivo research could further explore the comparative effects of these vasopressors on organ-specific perfusion and in different patient populations beyond obstetrics.

References

Efficacy of Mephentermine hydrochloride versus other vasopressors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Mephentermine (B94010) Hydrochloride Versus Other Vasopressors

Introduction

Mephentermine hydrochloride is a sympathomimetic amine with a mixed mechanism of action, making it a unique vasopressor in the clinical setting.[1] It primarily acts as a selective alpha-1 receptor agonist and also indirectly stimulates the release of norepinephrine (B1679862), leading to increased cardiac contractility, and consequently, an elevation in systolic and diastolic blood pressure, which ultimately increases cardiac output.[1] This guide provides a comprehensive comparison of the efficacy of this compound against other commonly used vasopressors, including phenylephrine (B352888), ephedrine (B3423809), and norepinephrine. The information is targeted towards researchers, scientists, and drug development professionals, with a focus on quantitative data from clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.

The primary clinical application for which comparative data is available is the management of hypotension induced by spinal anesthesia, particularly during caesarean sections. Evidence for its comparative efficacy in other settings such as septic shock or cardiogenic shock is limited.

Mechanism of Action

Mephentermine's cardiovascular effects are mediated through a dual mechanism:

  • Direct agonism: It directly stimulates alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance.

  • Indirect action: It triggers the release of endogenous norepinephrine from sympathetic nerve terminals.[2] This norepinephrine then acts on both alpha and beta-adrenergic receptors, contributing to both vasoconstriction and an increase in heart rate and myocardial contractility.[3]

This mixed-action profile distinguishes it from pure alpha-agonists like phenylephrine and agents with both direct and indirect actions on a broader range of receptors like ephedrine.

Signaling Pathway of Mephentermine and Other Vasopressors

Signaling Pathways of Common Vasopressors cluster_mephentermine Mephentermine cluster_phenylephrine Phenylephrine cluster_ephedrine Ephedrine cluster_norepinephrine Norepinephrine cluster_effects Physiological Effects Mephentermine Mephentermine NE_release Norepinephrine Release Mephentermine->NE_release indirect Alpha1_R_M α1-Adrenergic Receptor Mephentermine->Alpha1_R_M direct NE_release->Alpha1_R_M Beta_R_M β-Adrenergic Receptor NE_release->Beta_R_M Vasoconstriction Vasoconstriction Alpha1_R_M->Vasoconstriction Inc_HR Increased Heart Rate Beta_R_M->Inc_HR Inc_Contractility Increased Contractility Beta_R_M->Inc_Contractility Phenylephrine Phenylephrine Alpha1_R_P α1-Adrenergic Receptor Phenylephrine->Alpha1_R_P direct Alpha1_R_P->Vasoconstriction Ephedrine Ephedrine NE_release_E Norepinephrine Release Ephedrine->NE_release_E indirect Alpha_R_E α-Adrenergic Receptor Ephedrine->Alpha_R_E direct Beta_R_E β-Adrenergic Receptor Ephedrine->Beta_R_E direct NE_release_E->Alpha_R_E NE_release_E->Beta_R_E Alpha_R_E->Vasoconstriction Beta_R_E->Inc_HR Beta_R_E->Inc_Contractility Norepinephrine Norepinephrine Alpha1_R_N α1-Adrenergic Receptor Norepinephrine->Alpha1_R_N direct, potent Beta1_R_N β1-Adrenergic Receptor Norepinephrine->Beta1_R_N direct, less potent Alpha1_R_N->Vasoconstriction Beta1_R_N->Inc_HR Beta1_R_N->Inc_Contractility Reflex_Bradycardia Reflex Bradycardia Vasoconstriction->Reflex_Bradycardia

Caption: Signaling pathways of Mephentermine and other vasopressors.

Comparative Efficacy Data

The following tables summarize the quantitative data from comparative clinical trials. The primary context is the management of hypotension following spinal anesthesia in patients undergoing caesarean section.

Table 1: Hemodynamic Effects of Mephentermine vs. Phenylephrine
ParameterMephenterminePhenylephrineKey FindingsCitations
Systolic Blood Pressure (SBP) Restoration Slower onset of action.Faster restoration of SBP.Phenylephrine restores SBP more rapidly.[4]
Heart Rate (HR) Maintained or increased HR.Decreased HR (Bradycardia).Mephentermine preserves heart rate, while phenylephrine is associated with bradycardia.[4][5]
Incidence of Bradycardia 6%24%Significantly lower incidence of bradycardia with mephentermine.[4]
Number of Bolus Doses Required More frequent dosing required.Fewer doses required.Mephentermine may require more frequent administration to maintain blood pressure.[4]
Reactive Hypertension Less common.20% incidence.Phenylephrine use is associated with a higher incidence of reactive hypertension.[5]
Table 2: Hemodynamic Effects of Mephentermine vs. Ephedrine
ParameterMephentermineEphedrineKey FindingsCitations
Hypotensive Control Similar to ephedrine.Similar to mephentermine.Both drugs offer comparable control of hypotension.[6]
Recurring Hypotensive Events Lower recurrence compared to phenylephrine.Lower recurrence compared to phenylephrine.Both mephentermine and ephedrine have a lower incidence of recurring hypotension than phenylephrine.[6]
Heart Rate (HR) Maintained mean heart rate around 90 bpm.Increased mean heart rate to over 96 bpm.Ephedrine is associated with a greater increase in heart rate.[7]
Requirement for Repeat Doses No need for incremental doses in one study.16 out of 25 patients required a repeat dose in one study.Mephentermine may have a longer duration of action than ephedrine in some cases.[7]
Table 3: Hemodynamic Effects of Mephentermine vs. Norepinephrine
ParameterMephentermineNorepinephrineKey FindingsCitations
Blood Pressure Maintenance Comparable to norepinephrine.Comparable to mephentermine.Both are equally effective in maintaining blood pressure.[8][9]
Heart Rate (HR) Significantly higher heart rate after 10 minutes.More stable maternal heart rate.Norepinephrine maintains a more stable heart rate compared to the increase seen with mephentermine.[8][9]
Response Percentage after First Bolus 39.78 ± 25.6%59.30 ± 29.21%Norepinephrine has a significantly higher response percentage after the initial dose.[8]
Total Number of Boluses Fewer boluses required.More boluses required.More doses of norepinephrine may be needed to maintain blood pressure.[9]
Umbilical Artery pH Significantly higher (7.275 ± 0.061).Lower (7.244 ± 0.049).Mephentermine was associated with better fetal acid-base status in one study.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below is a representative experimental protocol from a study comparing mephentermine and phenylephrine for the treatment of spinal anesthesia-induced hypotension during caesarean section.

Representative Experimental Workflow: Comparative Study of Vasopressors in Spinal Anesthesia

Representative Experimental Workflow Patient_Recruitment Patient Recruitment (e.g., ASA I/II Parturients for Elective Caesarean Section) Randomization Randomization (Double-blind) Patient_Recruitment->Randomization Group_M Group M: Mephentermine (e.g., 6 mg IV bolus) Randomization->Group_M Group_P Group P: Phenylephrine (e.g., 50 µg IV bolus) Randomization->Group_P Spinal_Anesthesia Spinal Anesthesia Administration (e.g., 0.5% hyperbaric bupivacaine) Group_M->Spinal_Anesthesia Group_P->Spinal_Anesthesia Hypotension_Monitoring Monitoring for Hypotension (e.g., SBP < 100 mmHg or >20% drop from baseline) Spinal_Anesthesia->Hypotension_Monitoring Intervention Vasopressor Administration (upon hypotension) Hypotension_Monitoring->Intervention Data_Collection Data Collection (Hemodynamics, Side Effects, Neonatal Outcomes) Intervention->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: A typical experimental workflow for comparing vasopressors.

Detailed Protocol Example (based on a composite of cited studies):

  • Study Design: A randomized, double-blind, comparative study.[4]

  • Patient Population: American Society of Anesthesiologists (ASA) physical status I and II parturients scheduled for elective caesarean section under spinal anesthesia.[4]

  • Exclusion Criteria: Patients with pre-existing hypertension, cardiac disease, or any contraindication to spinal anesthesia.

  • Randomization: Patients are randomly allocated to receive either mephentermine or another vasopressor (e.g., phenylephrine). The study drugs are prepared in identical syringes by a pharmacist not involved in patient care to ensure blinding of both the patient and the anesthesiologist.[4]

  • Anesthetic Procedure:

    • Preloading with an intravenous crystalloid solution (e.g., 10 ml/kg Ringer's lactate).[4]

    • Spinal anesthesia is administered in the sitting or lateral position at the L3-L4 interspace using a standard dose of hyperbaric bupivacaine (B1668057) (e.g., 2.0 mL of 0.5%).[4]

    • The sensory block level is confirmed to reach a certain dermatome (e.g., T6) before surgery commences.[4]

  • Intervention:

    • Hypotension is defined as a decrease in systolic blood pressure (SBP) to below a certain threshold (e.g., < 100 mmHg) or a drop of more than 20% from the baseline reading.[4]

    • Upon the first episode of hypotension, a bolus of the study drug is administered intravenously. For example, 6 mg of mephentermine or 50 µg of phenylephrine.[4]

    • Repeat boluses are given if hypotension persists or recurs.

  • Data Collection:

    • Hemodynamic parameters (SBP, diastolic blood pressure, mean arterial pressure, and heart rate) are recorded at baseline and at regular intervals (e.g., every minute) after spinal anesthesia until the end of surgery.

    • The total number of vasopressor boluses required is recorded.

    • Maternal side effects such as nausea, vomiting, and the incidence of bradycardia (heart rate < 50 bpm) or tachycardia (heart rate > 120 bpm) are noted.

    • Neonatal outcomes, including Apgar scores at 1 and 5 minutes and umbilical artery pH, are recorded.[5]

  • Statistical Analysis: Appropriate statistical tests are used to compare the data between the groups, such as t-tests for continuous variables and chi-square tests for categorical variables. A p-value of < 0.05 is typically considered statistically significant.

Conclusion

This compound is an effective vasopressor for the management of spinal anesthesia-induced hypotension. Its unique mixed-action mechanism of both direct alpha-1 agonism and indirect norepinephrine release results in a distinct hemodynamic profile compared to other vasopressors.

  • Versus Phenylephrine: Mephentermine offers the advantage of preserving or increasing heart rate, making it a suitable choice for patients in whom bradycardia is a concern.[4] However, it has a slower onset of action and may require more frequent dosing.[4]

  • Versus Ephedrine: Mephentermine demonstrates comparable efficacy in controlling hypotension with potentially a lower incidence of tachycardia and a reduced need for repeat doses in some scenarios.[6][7]

  • Versus Norepinephrine: While both are effective at maintaining blood pressure, norepinephrine provides a more stable heart rate and a higher initial response rate.[8][9] Conversely, mephentermine may require fewer doses and has been associated with better fetal acid-base status in one study.[9]

The choice of vasopressor should be individualized based on the patient's baseline cardiovascular status, the clinical context, and the desired hemodynamic response. The extensive data available from the obstetric anesthesia setting provides a solid foundation for understanding the clinical pharmacology of mephentermine. Further research is warranted to establish its comparative efficacy and safety in other critical care settings.

References

Mephentermine Hydrochloride: Navigating Cross-Reactivity in Immunoassay-Based Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the cross-reactivity of Mephentermine hydrochloride in amphetamine immunoassays, offering insights into potential false-positive results and a review of alternative analytical methods.

Mephentermine, a sympathomimetic amine structurally similar to amphetamine and methamphetamine, presents a significant challenge in toxicological screening, often leading to false-positive results in immunoassays designed to detect amphetamines. This guide provides a comprehensive comparison of Mephentermine's cross-reactivity in commercially available immunoassays, details the experimental protocols for these assays, and discusses more specific, alternative analytical methods for its accurate detection.

Performance Comparison: Cross-Reactivity of Mephentermine in Amphetamine Immunoassays

The potential for Mephentermine to cross-react with antibodies used in amphetamine immunoassays is a critical consideration for accurate drug screening. The following tables summarize the quantitative data on the cross-reactivity of Mephentermine in two common immunoassay platforms.

Table 1: Cross-Reactivity in Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassay KitCompoundConcentration Tested% Cross-Reactivity
Neogen Mephentermine ELISA KitMephentermine-100%
Phentermine-0.10%
Amphetamine-0.04%

Data sourced from the Neogen Mephentermine ELISA kit package insert.

Table 2: Cross-Reactivity in Homogeneous Enzyme Immunoassay (EMIT®)

Immunoassay KitCutoff Concentration (d-Methamphetamine)Mephentermine Concentration for Positive Result
Emit® II Plus Amphetamines Assay300 ng/mL8,000 ng/mL (8 µg/mL)
500 ng/mL15,000 ng/mL (15 µg/mL)
1000 ng/mL60,000 ng/mL (60 µg/mL)

Data sourced from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.[1]

Understanding the Mechanism of Cross-Reactivity

The cross-reactivity of Mephentermine in amphetamine immunoassays stems from its structural similarity to amphetamine and methamphetamine. Immunoassays utilize antibodies that are designed to bind to a specific drug molecule (the antigen). However, if another compound has a sufficiently similar chemical structure, it can also bind to the antibody, albeit often with lower affinity. This binding of a non-target compound can generate a signal that is indistinguishable from that of the target analyte, leading to a false-positive result.

cluster_0 Immunoassay Principle Antibody Antibody Amphetamine Amphetamine Antibody->Amphetamine Binds (Target) Mephentermine Mephentermine Antibody->Mephentermine Cross-reacts (Structurally Similar) False_Positive False-Positive Result Mephentermine->False_Positive Leads to cluster_workflow Analytical Workflow Urine_Sample Urine Sample Immunoassay Immunoassay Screen (e.g., ELISA, EMIT) Urine_Sample->Immunoassay Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Positive Result Negative Negative Immunoassay->Negative Negative Result Confirmatory_Test Confirmatory Test (GC-MS or LC-MS/MS) Presumptive_Positive->Confirmatory_Test Confirmed_Positive Confirmed Positive for Mephentermine Confirmatory_Test->Confirmed_Positive Confirmed_Negative Confirmed Negative for Amphetamines Confirmatory_Test->Confirmed_Negative

References

Validating Mephentermine Hydrochloride's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the mechanism of action of Mephentermine hydrochloride with other clinically relevant sympathomimetic amines: phenylephrine, ephedrine, and norepinephrine (B1679862). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate their performance and validate their pharmacological profiles.

Core Mechanisms of Action at a Glance

This compound is a sympathomimetic amine with a dual, or mixed, mechanism of action. It exerts its effects through both direct stimulation of adrenergic receptors, primarily α-adrenergic receptors, and indirectly by prompting the release of endogenous norepinephrine from sympathetic nerve terminals.[1][2][3] This contrasts with agents that have a more singular mode of action.

Phenylephrine is a direct-acting sympathomimetic that selectively agonizes α1-adrenergic receptors, leading to vasoconstriction.[4][5][6] Ephedrine, similar to mephentermine, exhibits a mixed-action profile, directly stimulating both α and β-adrenergic receptors while also causing the release of norepinephrine.[7][8][9] Norepinephrine itself acts as a direct agonist at α-1, α-2, and β-1 adrenergic receptors.[10][11][12]

Comparative Analysis of Receptor Engagement and Norepinephrine Release

A thorough understanding of the interaction of these compounds with adrenergic receptors and their ability to induce norepinephrine release is crucial for predicting their clinical effects. The following tables summarize the available quantitative data from preclinical studies.

Drugα1-ARα2-ARβ1-ARβ2-AR
Mephentermine Agonist---
Phenylephrine Potent AgonistWeak Agonist--
Ephedrine AgonistAgonistAgonistAgonist
Norepinephrine Potent AgonistPotent AgonistPotent AgonistWeak Agonist
Table 1: Qualitative Adrenergic Receptor Activity Profile. This table provides a summary of the direct agonist activity of each compound at the major adrenergic receptor (AR) subtypes. A dash (-) indicates no significant reported activity.
DrugNorepinephrine Release
Mephentermine Yes
Phenylephrine No
Ephedrine Yes
Norepinephrine N/A
Table 2: Indirect Sympathomimetic Activity. This table indicates whether the drug's mechanism includes the release of endogenous norepinephrine.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of these sympathomimetic amines result in different downstream signaling cascades and physiological responses. The following diagrams illustrate these pathways and a typical experimental workflow for their validation.

cluster_direct Direct Action cluster_indirect Indirect Action Phenylephrine Phenylephrine Adrenergic Receptors Adrenergic Receptors Phenylephrine->Adrenergic Receptors Norepinephrine Norepinephrine Norepinephrine->Adrenergic Receptors Mephentermine (Direct) Mephentermine Mephentermine (Direct)->Adrenergic Receptors Ephedrine (Direct) Ephedrine Ephedrine (Direct)->Adrenergic Receptors Physiological Response Physiological Response Adrenergic Receptors->Physiological Response G-protein signaling Mephentermine (Indirect) Mephentermine Nerve Terminal Nerve Terminal Mephentermine (Indirect)->Nerve Terminal NE Release Ephedrine (Indirect) Ephedrine Ephedrine (Indirect)->Nerve Terminal NE Release Nerve Terminal->Adrenergic Receptors NE Start Start Cell Culture/Tissue Prep Cell Culture/Tissue Prep Start->Cell Culture/Tissue Prep Membrane Preparation Membrane Preparation Cell Culture/Tissue Prep->Membrane Preparation Functional Assay Functional Assay Cell Culture/Tissue Prep->Functional Assay e.g., NE Release Binding Assay Binding Assay Membrane Preparation->Binding Assay Radioligand Data Analysis Data Analysis Binding Assay->Data Analysis Ki values Functional Assay->Data Analysis EC50 values Results Results Data Analysis->Results

References

A Comparative Guide to Vasopressor Alternatives for Mephentermine Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the appropriate vasopressor is critical for maintaining hemodynamic stability in experimental models. Mephentermine (B94010) hydrochloride, a sympathomimetic amine, has historically been used for its effects on blood pressure and cardiac output. However, a range of alternative agents with distinct pharmacological profiles are available, each offering specific advantages depending on the research context. This guide provides a detailed comparison of Mephentermine and its common alternatives, supported by experimental data and protocols.

Mephentermine Hydrochloride: A Pharmacological Overview

Mephentermine acts as an alpha-adrenergic receptor agonist and also indirectly stimulates the release of norepinephrine (B1679862).[1][2] This dual mechanism results in increased cardiac output, along with rises in systolic and diastolic blood pressures.[1][2] It is a mixed-acting sympathomimetic with notable β-adrenergic activity, which contributes to an increased heart rate and cardiac output, accompanied by mild vasoconstriction.[3]

Key Alternatives to Mephentermine

The primary alternatives to Mephentermine in a research setting are other sympathomimetic agents that modulate the adrenergic system. These include:

  • Phenylephrine (B352888): A potent and direct-acting alpha-1 adrenergic receptor agonist.[4] It induces rapid vasoconstriction, leading to a swift increase in systemic vascular resistance and blood pressure.[3][4]

  • Norepinephrine: A potent α-agonist with weaker β-agonist activity.[5][6] It is a frontline vasopressor in various hypotensive states and has been studied as an alternative to other agents in settings like spinal anesthesia-induced hypotension.[5]

  • Ephedrine (B3423809): A mixed-acting sympathomimetic amine that directly and indirectly stimulates both α and β adrenergic receptors.[7] Its effects on vascular resistance are less pronounced than pure alpha-agonists, but it effectively increases cardiac output.[4]

Comparative Efficacy and Hemodynamic Effects

The choice of vasopressor often depends on the desired hemodynamic outcome, particularly concerning heart rate. The following tables summarize comparative data from studies evaluating these agents.

Table 1: Mephentermine vs. Phenylephrine

ParameterMephenterminePhenylephrineKey FindingsCitations
Mechanism Mixed α and β agonist (indirect)Pure α1 agonist (direct)Mephentermine increases heart rate and cardiac output; Phenylephrine primarily causes vasoconstriction.[3][8]
Onset of Action Slower (mean 4.1 min)Faster (mean 2.8 min)Phenylephrine restores systolic blood pressure more rapidly.[3]
Heart Rate Maintained or IncreasedDecreased (Reflex Bradycardia)Bradycardia is a significant side effect of Phenylephrine, occurring in 24% of patients in one study compared to 6% with Mephentermine.[3][9]
Dosing Requirement More frequent boluses requiredFewer boluses requiredPhenylephrine has a more potent pressor effect per dose.[3][9]
Hypotensive Events Fewer recurring eventsMore recurring eventsMephentermine and ephedrine offer better hypotensive control with lower recurrence compared to phenylephrine.[10]

Table 2: Mephentermine vs. Norepinephrine

ParameterMephentermineNorepinephrineKey FindingsCitations
Mechanism Mixed α and β agonist (indirect)Potent α and weak β agonistBoth agents effectively manage hypotension.[5][11]
Potency LowerHigherNorepinephrine is approximately 220 times more potent than Mephentermine when used as a bolus for treating spinal hypotension. An 8 μg dose of norepinephrine is roughly equivalent to 1.7 mg of mephentermine.[12]
Heart Rate Significantly higher heart rate after 10 minutesMore stable heart rateNorepinephrine provides better heart rate stability.[13]
Response to First Dose Lower (39.8%)Higher (59.3%)Norepinephrine shows a significantly higher response rate after the initial bolus.[13]
Dosing Requirement Fewer boluses neededMore frequent boluses requiredThe shorter half-life of norepinephrine necessitates more frequent administration.[5][14]

Table 3: Mephentermine vs. Ephedrine

ParameterMephentermineEphedrineKey FindingsCitations
Hemodynamic Control ComparableComparableBoth agents were found to be similar in performance for hemodynamic control and heart rate.[10]
Hypotensive Events Low recurrence (1 subsequent event in a study)No recurrence after first bolus in a studyBoth offered better hypotensive control and had lower recurring events compared to phenylephrine.[10]
Adverse Effects N/A in direct comparisonN/A in direct comparisonBoth are considered effective and safe for managing hypotension during spinal anesthesia.[15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.

G cluster_mephentermine Mephentermine Pathway cluster_phenylephrine Phenylephrine Pathway Mephentermine Mephentermine NE_Storage Norepinephrine (NE) Storage Vesicles Mephentermine->NE_Storage Induces Release SynapticCleft Synaptic Cleft NE_Storage->SynapticCleft Releases NE Alpha_R α-Adrenergic Receptors SynapticCleft->Alpha_R Activates Beta_R β-Adrenergic Receptors SynapticCleft->Beta_R Activates Vasoconstriction Vasoconstriction (↑ BP) Alpha_R->Vasoconstriction HeartRate ↑ Heart Rate ↑ Contractility (↑ CO) Beta_R->HeartRate Phenylephrine Phenylephrine Alpha1_R α1-Adrenergic Receptors Phenylephrine->Alpha1_R Directly Activates Vasoconstriction_P Potent Vasoconstriction (↑ BP) Alpha1_R->Vasoconstriction_P

Figure 1: Simplified signaling pathways of Mephentermine and Phenylephrine.

G cluster_workflow Comparative Vasopressor Experimental Workflow Start Animal Model Preparation (e.g., Rodent with Induced Hypotension) Randomization Random Allocation Start->Randomization Group_M Group M: Administer Mephentermine Randomization->Group_M Group_A Group A (Alternative): Administer Phenylephrine/Norepinephrine Randomization->Group_A Monitoring Continuous Hemodynamic Monitoring (BP, HR, CO) Group_M->Monitoring Group_A->Monitoring Data Data Collection & Analysis Monitoring->Data Comparison Compare Efficacy, Potency, and Side Effect Profile Data->Comparison

Figure 2: General experimental workflow for comparing vasopressors.

Detailed Experimental Protocols

The following protocols are derived from the methodologies of the cited comparative studies, primarily conducted in a clinical research setting for spinal anesthesia-induced hypotension. These can be adapted for preclinical animal models.

Protocol 1: Bolus Administration for Hypotension Treatment (Adapted from[9][10])

  • Objective: To compare the efficacy of bolus injections of Mephentermine vs. an alternative (e.g., Phenylephrine) in reversing hypotension.

  • Subjects: Animal models (e.g., rats, rabbits) instrumented for hemodynamic monitoring.

  • Induction of Hypotension: Anesthesia is induced to create a controlled hypotensive state (e.g., via spinal administration of a local anesthetic or controlled hemorrhage). Hypotension is defined as a drop in systolic blood pressure (SBP) below a set threshold (e.g., >20% from baseline).

  • Drug Preparation and Blinding:

    • Mephentermine solution (e.g., 6 mg/mL).

    • Phenylephrine solution (e.g., 100 mcg/mL).

    • Norepinephrine solution (e.g., 8 µg/mL).[13]

    • Solutions are prepared in identical syringes by a researcher not involved in data collection to ensure blinding.

  • Procedure:

    • Establish baseline hemodynamic parameters (SBP, Diastolic Blood Pressure, Mean Arterial Pressure, Heart Rate).

    • Induce hypotension.

    • Once hypotension is confirmed, administer a bolus of the assigned vasopressor intravenously.

    • Record hemodynamic parameters continuously, noting the time to correction of hypotension.

    • If hypotension recurs, administer subsequent boluses as needed.

  • Primary Endpoints:

    • Time to SBP restoration.

    • Number of boluses required.

    • Incidence of adverse effects (e.g., bradycardia, tachycardia).

Protocol 2: Prophylactic Infusion Study (Adapted from[16][17])

  • Objective: To compare the effectiveness of continuous infusions of Mephentermine vs. an alternative in preventing hypotension.

  • Subjects and Induction: As described in Protocol 1.

  • Drug Preparation:

    • Mephentermine infusion (e.g., 600 µ g/min ).[17]

    • Norepinephrine infusion (e.g., 4 µ g/min ).[17]

    • Infusions are prepared in identical bags/pumps.

  • Procedure:

    • Establish baseline hemodynamic parameters.

    • Simultaneously with the hypotensive challenge (e.g., administration of spinal anesthetic), begin the prophylactic infusion of the assigned vasopressor.

    • Titrate the infusion rate to maintain SBP near the baseline value.

    • Monitor and record hemodynamic parameters throughout the experimental period.

  • Primary Endpoints:

    • Incidence of hypotension.

    • Total volume of vasopressor infusion required.

    • Stability of heart rate and blood pressure.

Conclusion

In research settings, the choice between Mephentermine and its alternatives is nuanced.

  • Phenylephrine is a suitable alternative when a rapid and potent increase in blood pressure is required, and a subsequent decrease in heart rate is acceptable or desired.[3]

  • Norepinephrine offers a potent vasopressor effect with greater heart rate stability compared to Mephentermine, though its shorter half-life may necessitate more frequent dosing or continuous infusion.[13][14]

  • Ephedrine performs similarly to Mephentermine, making it a reasonable substitute when a mixed-acting agent is preferred.[10]

The selection of an appropriate vasopressor should be guided by the specific hemodynamic goals of the research protocol. The experimental designs and data presented here provide a framework for making an informed decision.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Mephentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. Mephentermine (B94010) hydrochloride, a sympathomimetic amine, requires meticulous handling and adherence to specific disposal protocols to ensure the safety of personnel and the protection of the environment. Improper disposal can lead to contamination of water systems and pose risks to public health.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of mephentermine hydrochloride, aligning with regulatory standards.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][4] The Resource Conservation and Recovery Act (RCRA) outlines the management of hazardous wastes from generation to disposal.[1] It is crucial to comply with all federal, state, and local regulations, which may be more stringent than federal guidelines.[1][5]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration.[6] This process should be carried out in an incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[5]

Step-by-Step Disposal Protocol:

  • Personnel Protection: Before handling this compound for disposal, all personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[6] In case of potential dust formation, a respirator should be used.[5][6]

  • Waste Segregation and Collection:

    • Carefully collect all expired, unused, or contaminated this compound.

    • Avoid generating dust during the collection process.[5]

    • Place the collected material into suitable, closed, and clearly labeled containers for disposal.[6]

  • Engage a Licensed Disposal Company: Excess and expired materials must be offered to a licensed hazardous material disposal company.[5] These companies are equipped to handle and transport pharmaceutical waste in compliance with regulatory requirements.

  • Incineration: The designated disposal facility will typically use controlled incineration with flue gas scrubbing to destroy the chemical.[6] This is the preferred method to ensure complete destruction and prevent environmental contamination.

  • Disposal of Contaminated Packaging: Any packaging that has come into direct contact with this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[5][6] Containers can be triple-rinsed (or the equivalent), and the rinsate collected for proper disposal. The rinsed container can then be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[6]

  • Spill Cleanup: In the event of a spill, avoid inhalation of dust and contact with the material.[5] Wear appropriate PPE, sweep or vacuum the spilled substance, and collect it in a sealed container for disposal.[5] Ensure the cleanup area is well-ventilated.[5][6]

  • Documentation: Maintain detailed records of all disposed this compound, including quantities, dates, and the licensed disposal company used. This documentation is crucial for regulatory compliance.

Prohibited Disposal Methods:

  • Do Not Discharge to Drains or Sewers: this compound should never be flushed down the toilet or discharged into sewer systems.[2][6] Wastewater treatment facilities are often not equipped to fully remove such chemicals, leading to contamination of waterways.[2]

  • Do Not Dispose of in Regular Trash: Disposing of this compound in the household or regular laboratory trash is not permitted and can lead to environmental contamination through landfill leaching.[2][3]

Quantitative Data Summary

ParameterValueReference
Oral LD50 (Rat)188 mg/kg[7]
Oral LD50 (Mouse)154 mg/kg[7]
Storage Temperature25°C (excursions permitted between 15°C and 30°C)[8]
Recommended PPEChemical-impermeable gloves, safety goggles, lab coat, respirator (if dust is present)[5][6]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols and regulatory guidelines for pharmaceutical waste. Specific experimental protocols involving this compound should include a dedicated section on waste management, detailing the collection and segregation of all waste streams containing the compound for subsequent disposal by a licensed facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Mephentermine_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_handling Handling & Collection cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions cluster_end Completion start This compound Waste Generated assess Assess Waste Type (Expired, Unused, Contaminated) start->assess ppe Wear Appropriate PPE assess->ppe collect Collect in Labeled, Sealed Containers ppe->collect disposal_co Contact Licensed Hazardous Waste Disposal Company collect->disposal_co no_drain Do Not Discharge to Drains/Sewers collect->no_drain no_trash Do Not Dispose in Regular Trash collect->no_trash incinerate Controlled Incineration with Flue Gas Scrubbing disposal_co->incinerate document Document Disposal Records incinerate->document

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mephentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Mephentermine hydrochloride, designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

This compound is a sympathomimetic amine that requires careful handling due to its potential physiological effects.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks associated with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative that all personnel are trained in the proper use and disposal of PPE.[3]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesEN 166 (EU) or NIOSH (US) approved, tightly fitting with side-shields.[1][4]To protect against dust, splashes, and aerosols.
Skin Protection GlovesPowder-free, disposable gloves (e.g., nitrile). Must satisfy EU Directive 89/686/EEC and EN 374 standard.[1][5]To prevent skin contact with the chemical. Gloves should be inspected before use and changed regularly.[1][5]
Protective ClothingFire/flame resistant and impervious clothing; disposable gown.[1][4]To protect the body from contamination.
Respiratory Protection Particulate Respirator or Full-Face Supplied Air RespiratorNIOSH-approved N100 or CEN-approved FFP3 as a backup to engineering controls. A full-face supplied air respirator is required if it is the sole means of protection.[1]To prevent inhalation of dust and aerosols, especially during spill clean-up or when engineering controls are not sufficient.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All handling of this compound powder should be conducted in a designated area with appropriate exhaust ventilation, such as a laboratory fume hood.[1] This minimizes the risk of inhalation.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.

3. Handling the Compound:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1][4]

  • Use non-sparking tools to avoid ignition sources.[4]

  • Do not eat, drink, or smoke in the handling area.[6]

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Recommended storage is in a refrigerator.[1]

  • Store locked up and away from incompatible materials.[4][6]

5. Accidental Release Measures:

  • In case of a spill, evacuate unnecessary personnel from the area.[1]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]

  • Avoid inhaling dust from the spilled material.[1]

  • Sweep or vacuum the spillage and collect it in a suitable, closed container for disposal.[1][4]

  • Thoroughly clean the surface to remove any residual contamination.[1]

  • Prevent the spilled material from entering drains or water courses.[1][4]

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

1. Unused or Expired Material:

  • Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1]

  • Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

2. Contaminated Materials:

  • All contaminated PPE (gloves, gowns, etc.) and cleaning materials should be collected in a suitable, labeled container for hazardous waste disposal.

3. General Disposal Guidelines:

  • The best practice for disposing of unwanted medication is to use a drug take-back program.[7][8][9]

  • If a take-back program is not available, check if the medication is on the FDA's "flush list." Mephentermine is not explicitly on this list, therefore it should not be flushed down the toilet.[7][10]

  • For disposal in household trash, take the medication out of its original container, mix it with an undesirable substance like used coffee grounds or cat litter, and place it in a sealed plastic bag before throwing it in the trash.[7][8][11]

  • Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[1]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound start Start: Receive Mephentermine HCl prep Preparation for Handling - Don appropriate PPE - Prepare fume hood start->prep handle Handling Operations - Weighing - Compounding prep->handle storage Secure Storage - Tightly sealed container - Cool, dry, well-ventilated area handle->storage Store unused material spill Spill Response handle->spill disposal Waste Disposal handle->disposal Dispose of waste storage->prep Retrieve for use cleanup Spill Cleanup - Evacuate area - Use spill kit & full PPE spill->cleanup decon Decontamination - Clean affected surfaces cleanup->decon decon->disposal Dispose of contaminated materials end End disposal->end

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mephentermine hydrochloride
Reactant of Route 2
Reactant of Route 2
Mephentermine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.